2-Formylbut-2-enyl acetate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
25016-79-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-formylbut-2-enyl acetate |
InChI |
InChI=1S/C7H10O3/c1-3-7(4-8)5-10-6(2)9/h3-4H,5H2,1-2H3 |
InChI Key |
SPMALVQSPLOCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(COC(=O)C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (E)-3-Formylbut-2-enyl acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for (E)-3-Formylbut-2-enyl acetate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug discovery.
Chemical Identity and Structure
(E)-3-Formylbut-2-enyl acetate, also known by its IUPAC name [(E)-3-methyl-4-oxobut-2-enyl] acetate, is an organic compound with the CAS number 26586-02-7. The general, non-isomer-specific compound, 3-Formylbut-2-enyl acetate, is associated with CAS number 14918-80-0. The user-queried name, "2-Formylbut-2-enyl acetate" (CAS 25016-79-9), is a less common isomer, and the available scientific literature predominantly focuses on the (E)-3-formyl isomer, which will be the primary subject of this guide.
The molecular structure of (E)-3-Formylbut-2-enyl acetate consists of a four-carbon butenyl chain with a formyl group and a methyl group at the third carbon, and an acetate group attached to the first carbon. The "(E)" designation indicates the stereochemistry at the double bond, where the higher priority substituents are on opposite sides.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate |
| Synonyms | (E)-3-Formyl-2-butenyl acetate, (E)-4-Acetoxy-2-methyl-2-butenal, γ-Acetoxytiglic aldehyde |
| CAS Number | 26586-02-7 |
| Molecular Formula | C₇H₁₀O₃ |
| SMILES | C/C(=C\COC(=O)C)/C=O |
| InChI | InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
Physicochemical Properties
A summary of the key physicochemical properties of (E)-3-Formylbut-2-enyl acetate is presented in Table 2. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 142.15 g/mol | PubChem[1] |
| Boiling Point | 52-55 °C at 2 Torr | Echemi[2] |
| Melting Point | 50-55 °C (for CAS 14918-80-0) | MolWiki |
| Density (predicted) | 1.027 g/cm³ (for CAS 14918-80-0) | MolWiki |
| Water Solubility | Insoluble | ChemBK |
| LogP (predicted) | 0.2 | PubChem[1] |
Spectroscopic Data
Mass Spectrometry: A GC-MS spectrum for 3-Formylbut-2-enyl acetate is available in the SpectraBase (SRH-2022-10025-0).[1] Additionally, another mass spectrum from MassBank (Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP010025) shows major fragments (m/z) at 43, 82, 100, 53, and 54 under electron ionization (70 eV).[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of (E)-3-Formylbut-2-enyl acetate are not extensively documented in readily accessible literature. The following represents a generalized workflow based on common organic chemistry practices.
Caption: General workflow for the synthesis, purification, and analysis of (E)-3-Formylbut-2-enyl acetate.
Biological Activity and Potential Signaling Pathways
The biological activities of (E)-3-Formylbut-2-enyl acetate have not been extensively studied. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their antimicrobial and antifungal properties.[3][4][5][6][7][8][9][10]
The proposed mechanism of action for many α,β-unsaturated aldehydes involves the disruption of microbial cell membranes.[7] This is a non-specific mechanism that leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
- 1. 3-Formylbut-2-enyl acetate | C7H10O3 | CID 84699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (E)-3-formylbut-2-enyl acetate Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI [echemi.com]
- 3. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013081777A1 - Antimicrobial mixture of aldehydes, organic acids and organic acid esters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal vs Antibacterial Activity of α, β-unsaturated Carbonyl Compound - UG Research And Innovation [researchandinnovation.uog.edu.gy]
- 10. researchgate.net [researchgate.net]
"2-Formylbut-2-enyl acetate" CAS number and identifiers
An In-depth Technical Guide to 3-Formylbut-2-enyl acetate
This technical guide provides a comprehensive overview of 3-Formylbut-2-enyl acetate, a key intermediate in industrial organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. Please note that the compound is often referred to in literature and commercial listings by various synonyms, and the user's query of "2-Formylbut-2-enyl acetate" is correctly identified as "3-Formylbut-2-enyl acetate".
Chemical Identifiers and Properties
3-Formylbut-2-enyl acetate is a bifunctional organic molecule containing both an aldehyde and an ester group. This dual reactivity makes it a versatile building block in chemical synthesis.[1] The (E)-isomer is the more commonly referenced stereoisomer.
| Identifier | Value | Source |
| CAS Number | 14918-80-0 | [2] |
| 26586-02-7 ((E)-isomer) | [2][3] | |
| IUPAC Name | (E)-4-acetoxy-2-methyl-2-butenal | [1] |
| Synonyms | 3-Formylcrotyl acetate, (E)-3-Formylbut-2-enyl acetate, 4-Acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate | [1][2] |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| Physical State | Liquid (at standard conditions) | |
| Solubility | Soluble in organic solvents like ethanol and ether. | [1] |
Synthesis of 3-Formylbut-2-enyl acetate
The primary industrial route for the synthesis of 3-Formylbut-2-enyl acetate is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[4][5] This process is a critical step in the large-scale production of Vitamin A.[4][5] An alternative, though less common, method involves the oxidation of allylic halides.[1]
Experimental Protocol: Hydroformylation of 3,4-diacetoxybut-1-ene
This protocol is a generalized representation based on industrial processes.
Objective: To synthesize 3-Formylbut-2-enyl acetate via the hydroformylation of 3,4-diacetoxybut-1-ene.
Reaction Scheme:
Reagents and Materials:
-
3,4-diacetoxybut-1-ene (3,4-DABE)
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Rhodium-based catalyst (e.g., rhodium carbonyl complexes)
-
Inert solvent (optional, e.g., benzene, toluene, or an ester)
-
High-pressure reactor
Procedure:
-
The high-pressure reactor is charged with 3,4-diacetoxybut-1-ene and the rhodium catalyst. An inert solvent may be added if required.
-
The reactor is sealed and purged with an inert gas.
-
Synthesis gas (CO and H₂) is introduced into the reactor to a pressure of 300 to 1200 atmospheres.[5]
-
The reaction mixture is heated to a temperature between 60°C and 120°C, with a preferred range of 80°C to 105°C.[5]
-
The reaction is allowed to proceed with vigorous stirring until the desired conversion is achieved. Reaction progress can be monitored by techniques such as gas chromatography.
-
Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The crude product is then purified, typically by distillation, to isolate the 3-Formylbut-2-enyl acetate.
Chemical Reactions of 3-Formylbut-2-enyl acetate
The presence of both an aldehyde and an ester functional group allows 3-Formylbut-2-enyl acetate to participate in a variety of chemical transformations.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.[1]
-
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution with amines or alcohols.[1]
-
Wittig Reaction: This is the most significant reaction in its industrial application, where it serves as the C5 component in the synthesis of Vitamin A.[4]
Role in Vitamin A Synthesis (BASF Process)
The BASF process for Vitamin A synthesis is a classic example of a convergent synthesis, utilizing a C15 + C5 strategy.[4] 3-Formylbut-2-enyl acetate acts as the crucial C5 building block.[4] It reacts with a C15 triphenylphosphonium salt in a Wittig reaction to form the C20 backbone of Vitamin A acetate.[4]
Visualizations
Industrial Synthesis of Vitamin A
Caption: Workflow for the industrial synthesis of Vitamin A.
Key Reactions of 3-Formylbut-2-enyl acetate
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Cas no for 14918-80-0,Arecoline hydrobromide ACID Cas number search msds database,online free cas number chemistry search engine,cas number sigma aldrich - www.pharmasources.com [pharmasources.com]
- 3. open.bu.edu [open.bu.edu]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 2-Formylbut-2-enyl acetate Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of precursors to 2-Formylbut-2-enyl acetate, a valuable building block in organic synthesis. This document details the key synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound, also known as (E/Z)-4-acetoxycrotonaldehyde, is a bifunctional molecule containing both an aldehyde and an acetate ester. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. The primary synthetic challenge lies in the selective functionalization of the butene backbone. This guide focuses on the preparation of key precursors and their conversion to the target molecule.
Synthetic Pathways
The most common and historically significant route to this compound involves the hydrolysis of a triacetoxy precursor. The general synthetic sequence starts from 2-butene-1,4-diol and proceeds through its diacetate, which is then further functionalized.
Pathway Overview
A logical workflow for the synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic steps.
Synthesis of 1,4-Diacetoxy-2-butene from Dichlorobutenes
A common industrial precursor for 1,4-diacetoxy-2-butene is a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.
Reaction: Cl-CH₂-CH(Cl)-CH=CH₂ / Cl-CH₂-CH=CH-CH₂-Cl + 2 CH₃COONa → CH₃COO-CH₂-CH=CH-CH₂-OOCCH₃ + 2 NaCl
Procedure:
-
In a one-liter round-bottom flask equipped with an agitator and reflux condenser, combine 125 g of 3,4-dichloro-1-butene (99% purity), 250 g of acetic acid, and 200 g of anhydrous sodium acetate.[1]
-
Add 1 g of copper acetate to the mixture.[1]
-
Heat the mixture with agitation for 4 hours at a temperature of 120 ± 5 °C.[1]
-
After the reaction is complete, distill off the acetic acid as completely as possible.[1]
-
To the remaining contents of the flask, add water and sodium carbonate to neutralize the reaction mixture.[1]
-
An oily upper layer will separate. Recover this layer, which is the crude 1,4-diacetoxy-2-butene.[1]
Quantitative Data: The yield of 1,4-diacetoxy-2-butene from 3,4-dichloro-1-butene can be as high as 88% by weight.[1]
Synthesis of this compound via Hydrolysis of 1,1,4-Triacetoxy-2-butene
The key step in the synthesis of the target molecule is the hydrolysis of 1,1,4-triacetoxy-2-butene. This procedure is based on a method reported in the scientific literature.
Reaction: (CH₃COO)₂CH-CH=CH-CH₂-OOCCH₃ + H₂O → CHO-CH=CH-CH₂-OOCCH₃ + 2 CH₃COOH
Experimental Protocol (based on Chemische Berichte, 1957, 90, 187-193):
General Procedure:
-
A mixture of (E)- and (Z)-1,1,4-triacetoxy-2-butene is heated with water to reflux.
-
The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether.
-
The combined organic extracts are subjected to fractional distillation to yield a mixture of (E)- and (Z)-4-acetoxy-crotonaldehyde (this compound).
Yield: The reported yield for this hydrolysis reaction is 40%.
Data Summary
The following tables summarize the available quantitative data for the key compounds in the synthetic pathway.
Table 1: Physical Properties of Key Compounds
| Compound Name | Alternate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| cis-1,4-Diacetoxy-2-butene | (2Z)-4-(acetyloxy)but-2-en-1-yl acetate | 25260-60-0 | C₈H₁₂O₄ | 172.18 |
| This compound | 4-Acetoxycrotonaldehyde | 14918-80-0 | C₇H₁₀O₃ | 142.15 |
Table 2: Spectroscopic and Physical Data for cis-1,4-Diacetoxy-2-butene
| Property | Value | Reference |
| Purity | 96% | [2] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 120-121 °C / 18 mmHg | |
| Density | 1.08 g/mL at 25 °C | |
| Refractive Index | n20/D 1.443 |
Table 3: Physical Properties of this compound
| Property | Value |
| Boiling Point | 232.6 °C at 760 mmHg |
| Density | 1.027 g/cm³ |
| Flash Point | 96.5 °C |
| Refractive Index | 1.438 |
Reaction Mechanisms
The key transformation in this synthesis is the hydrolysis of the geminal diacetate group of 1,1,4-triacetoxy-2-butene to an aldehyde. This reaction proceeds through a hemiacetal intermediate.
Caption: Proposed mechanism for the hydrolysis of 1,1,4-triacetoxy-2-butene.
Conclusion
The synthesis of this compound precursors, primarily through the acetylation of 2-butene-1,4-diol and subsequent hydrolysis of a triacetoxy intermediate, provides a viable route to this versatile synthetic building block. While the historical methods provide a foundational understanding, there is an opportunity for process optimization to improve yields beyond the reported 40% for the final hydrolysis step. Further investigation into modern catalytic methods for the selective oxidation of 1,4-diacetoxy-2-butene could offer more efficient and sustainable alternatives. This guide provides the necessary foundational information for researchers to embark on such investigations.
References
Spectroscopic Profile of (E)-2-Formylbut-2-enyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Formylbut-2-enyl acetate (CAS No: 26586-02-7), a molecule of interest in various chemical research domains. This document collates available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for reference.
Molecular Structure and Properties
-
Synonyms: (E)-3-Formylbut-2-enyl acetate
-
Molecular Formula: C₇H₁₀O₃[3]
-
Molecular Weight: 142.15 g/mol [3]
Spectroscopic Data
Mass Spectrometry (MS)
Table 1: Mass Spectrometry Data for 3-Formylbut-2-enyl acetate [4]
| m/z | Relative Intensity | Possible Fragment |
| 43 | 999 | [C₂H₃O]⁺ (acetyl cation) |
| 82 | 429 | [M - C₂H₂O₂]⁺ |
| 100 | 397 | [M - C₂H₂O]⁺ |
| 53 | 122 | [C₄H₅]⁺ |
| 54 | 116 | [C₄H₆]⁺ |
Data obtained from an electron ionization (EI) source at 70 eV.[4]
Additionally, predicted collision cross-section (CCS) values for the [M+H]⁺, [M+Na]⁺, and other adducts of (E)-3-formylbut-2-enyl acetate have been calculated and are available in public databases.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃-C=) | 1.8 - 2.2 | Singlet | - |
| H-2 (=CH) | 5.5 - 6.0 | Triplet | ~7 |
| H-3 (CH₂-O) | 4.5 - 4.9 | Doublet | ~7 |
| H-4 (CH₃-COO) | 2.0 - 2.2 | Singlet | - |
| H-5 (CHO) | 9.5 - 10.0 | Singlet | - |
Table 3: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃-C=) | 15 - 25 |
| C-2 (C=) | 120 - 140 |
| C-3 (=CH) | 115 - 135 |
| C-4 (CH₂-O) | 60 - 70 |
| C-5 (C=O, ester) | 170 - 175 |
| C-6 (CH₃, acetyl) | 20 - 25 |
| C-7 (CHO) | 190 - 200 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for (E)-2-Formylbut-2-enyl acetate is not publicly available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |
| C=O Stretch (Ester) | 1750 - 1735 | Strong |
| C-H Stretch (Aldehyde) | 2830 - 2695 | Medium |
| C=C Stretch (Alkene) | 1680 - 1640 | Medium |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C-H Stretch (sp³ and sp²) | 3100 - 2850 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.
-
ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[6]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) system is often used, which separates the components of a mixture before they enter the mass spectrometer.[7] Direct infusion via a syringe pump is another common method.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam.[7][8] This method often causes fragmentation of the molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and record their abundance. The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.[9]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (E)-3-formylbut-2-enyl acetate | 26586-02-7 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Formylbut-2-enyl acetate | C7H10O3 | CID 84699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (e)-3-formylbut-2-enyl acetate (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Degradation of 2-Formylbut-2-enyl acetate
Disclaimer: Publicly available experimental data on the stability and degradation of 2-Formylbut-2-enyl acetate is limited. This guide is therefore based on established principles of organic chemistry and general protocols for drug stability studies. The degradation pathways, experimental protocols, and quantitative data presented are predictive and illustrative.
Introduction
This compound is a bifunctional organic molecule containing an acetate ester, a carbon-carbon double bond (alkene), and an aldehyde functional group. This combination of reactive moieties suggests a susceptibility to various degradation pathways, including hydrolysis, oxidation, and thermal decomposition. Understanding the stability of this compound is crucial for its potential applications in drug development and other scientific research, as its degradation could lead to loss of efficacy and the formation of potentially reactive impurities. This technical guide outlines the predicted degradation pathways of this compound and provides detailed, albeit hypothetical, experimental protocols for its stability assessment.
Predicted Degradation Pathways
The chemical structure of this compound suggests three primary degradation pathways:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The aldehyde and alkene groups are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.
Hydrolytic Degradation
The ester functional group in this compound can be hydrolyzed to yield acetic acid and 2-formylbut-2-en-1-ol. This reaction can be catalyzed by both acids and bases.[1][2][3][4][5] Under neutral pH conditions, the hydrolysis of simple esters is generally slow.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate salt and an alcohol.[1]
Oxidative Degradation
The aldehyde and alkene functional groups are susceptible to oxidation.[7][8][9][10]
-
Aldehyde Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-(acetoxymethyl)but-2-enoic acid.
-
Alkene Oxidation: The carbon-carbon double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate, leading to the formation of smaller carbonyl compounds.[7][9][10]
Thermal Degradation
At elevated temperatures, esters can undergo decomposition through various mechanisms, including pyrolysis, which may lead to the elimination of acetic acid and the formation of a diene.[11][12]
Hypothetical Quantitative Stability Data
The following tables present illustrative quantitative data that could be expected from stability studies of this compound.
Table 1: Hydrolytic Stability of this compound at 25°C
| pH | Time (days) | This compound Remaining (%) | Acetic Acid Formed (%) | 2-Formylbut-2-en-1-ol Formed (%) |
| 2.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 95.2 | 4.8 | 4.8 | |
| 14 | 90.5 | 9.5 | 9.5 | |
| 30 | 82.1 | 17.9 | 17.9 | |
| 7.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 99.8 | 0.2 | 0.2 | |
| 14 | 99.5 | 0.5 | 0.5 | |
| 30 | 99.0 | 1.0 | 1.0 | |
| 9.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 88.4 | 11.6 | 11.6 | |
| 14 | 78.2 | 21.8 | 21.8 | |
| 30 | 60.3 | 39.7 | 39.7 |
Table 2: Oxidative Stability of this compound in the Presence of 3% H₂O₂ at 25°C
| Time (hours) | This compound Remaining (%) | 2-(Acetoxymethyl)but-2-enoic acid Formed (%) | Other Oxidation Products (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 6 | 92.5 | 6.8 | 0.7 |
| 12 | 85.3 | 13.2 | 1.5 |
| 24 | 72.1 | 24.5 | 3.4 |
Table 3: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (days) | This compound Remaining (%) | Total Degradants (%) |
| 40 | 0 | 100.0 | 0.0 |
| 30 | 99.5 | 0.5 | |
| 60 | 99.0 | 1.0 | |
| 90 | 98.5 | 1.5 | |
| 60 | 0 | 100.0 | 0.0 |
| 30 | 97.2 | 2.8 | |
| 60 | 94.5 | 5.5 | |
| 90 | 91.8 | 8.2 | |
| 80 | 0 | 100.0 | 0.0 |
| 7 | 90.1 | 9.9 | |
| 14 | 81.5 | 18.5 | |
| 30 | 65.2 | 34.8 |
Experimental Protocols
The following are detailed, hypothetical protocols for assessing the stability of this compound, based on standard pharmaceutical forced degradation studies.[13][14][15][16][17]
General Sample Preparation and Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Analytical Method: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be capable of separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Forced Degradation Studies
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 24, 48, 72, and 168 hours.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute with the mobile phase and analyze by HPLC.
-
Place a known quantity of solid this compound in a controlled temperature oven at 80°C.
-
Withdraw samples at 0, 1, 3, 7, and 14 days.
-
Prepare solutions of the withdrawn samples in acetonitrile at a known concentration and analyze by HPLC.
-
Expose a solution of this compound (1 mg/mL in acetonitrile) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemicalforums.com [chemicalforums.com]
- 7. fiveable.me [fiveable.me]
- 8. Alkenes To Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. SOP for Forced Degradation Study [m-pharmainfo.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmadekho.com [pharmadekho.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. article.sapub.org [article.sapub.org]
A Proposed Theoretical and Computational Investigation of 2-Formylbut-2-enyl acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Formylbut-2-enyl acetate is a small organic molecule with potential for further investigation in various chemical and pharmaceutical contexts. This document outlines a proposed research program for the comprehensive theoretical and computational modeling of this compound. Due to a scarcity of existing literature on its specific properties and reactivity, this whitepaper serves as a forward-looking guide for researchers. The proposed studies aim to elucidate the electronic structure, reactivity, and potential reaction mechanisms of this compound, providing a foundational understanding for future experimental work and potential applications.
Introduction
This compound (CAS No. 25016-79-9) is an α,β-unsaturated aldehyde containing an ester functional group. This combination of reactive moieties suggests a rich and complex chemical behavior, potentially making it a valuable synthon in organic synthesis or a molecule of interest in medicinal chemistry. However, a thorough review of the scientific literature reveals a significant gap in the understanding of its fundamental properties. To address this, a detailed theoretical and computational investigation is proposed. This whitepaper outlines the key objectives, methodologies, and expected outcomes of such a study.
Known and Hypothetical Properties of this compound
A summary of the currently known and hypothetically determinable properties of this compound is presented in Table 1. The known properties are based on publicly available data, while the hypothetical properties are those that would be determined through the proposed computational studies.
| Property | Value | Source |
| Molecular Formula | C7H10O3 | Publicly Available Data |
| CAS Number | 25016-79-9 | Publicly Available Data |
| Molecular Weight | 142.15 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Hypothetical |
| Boiling Point | Not available | Hypothetical (to be predicted) |
| Density | Not available | Hypothetical (to be predicted) |
| HOMO Energy | Not available | Hypothetical (to be calculated) |
| LUMO Energy | Not available | Hypothetical (to be calculated) |
| Dipole Moment | Not available | Hypothetical (to be calculated) |
| Reaction Enthalpies | Not available | Hypothetical (to be calculated) |
Proposed Computational Methodology
The proposed computational study will employ a multi-tiered approach, starting with geometry optimization and progressing to the investigation of reactivity and reaction mechanisms.
Quantum Chemical Calculations
Density Functional Theory (DFT) will be the primary method for all electronic structure calculations. The B3LYP functional with the 6-311+G(d,p) basis set is proposed for initial geometry optimizations and frequency calculations to ensure the structures correspond to true minima on the potential energy surface. For more accurate energy calculations, especially for reaction barriers, higher-level theory such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) may be employed for single-point energy calculations on the DFT-optimized geometries.
Analysis of Electronic Properties
Key electronic properties will be analyzed to understand the molecule's reactivity. This includes the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to identify the likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map will also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.
Investigation of Reaction Mechanisms
Potential reaction mechanisms involving this compound will be investigated. This will include, but is not limited to:
-
Nucleophilic addition to the α,β-unsaturated system (Michael Addition): The reaction pathway for the addition of various nucleophiles to the β-carbon will be explored.
-
Nucleophilic addition to the carbonyl group: The energetics of nucleophilic attack at the aldehyde carbon will be compared to the Michael addition pathway.
-
Hydrolysis of the ester group: Both acid- and base-catalyzed hydrolysis mechanisms will be modeled.
For each proposed reaction, transition states will be located and verified by the presence of a single imaginary frequency. The activation energies and reaction enthalpies will be calculated to determine the kinetic and thermodynamic favorability of each pathway.
Proposed Computational Workflow
The logical flow of the proposed computational investigation is outlined in the diagram below.
Caption: Proposed computational workflow for the theoretical study of this compound.
Hypothetical Reaction Pathway: Michael Addition
A potential reaction of interest for this compound is the Michael addition of a nucleophile. The diagram below illustrates a generalized reaction pathway for this process, which would be a key focus of the computational investigation.
Caption: Generalized pathway for the Michael addition to this compound.
Proposed Experimental Validation
To complement the computational findings, a series of experimental studies would be necessary. A generalized protocol for a key validation experiment is provided below.
Synthesis and Characterization
The first step would involve the synthesis of this compound, likely through the acetoxymethylation of crotonaldehyde, followed by purification via distillation or chromatography. The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Kinetic Studies of a Model Reaction
To validate the computationally predicted reaction barriers, kinetic studies of a model reaction, such as the Michael addition of a well-characterized nucleophile (e.g., a thiol or an amine), would be performed. The reaction would be monitored over time using techniques like UV-Vis spectroscopy or HPLC to determine the reaction rate. The experimental activation energy could then be determined by performing the reaction at different temperatures and constructing an Arrhenius plot. This experimental data would provide a direct comparison to the computationally derived activation energies, thereby validating the theoretical model.
Conclusion
The proposed theoretical and computational investigation of this compound will provide a much-needed fundamental understanding of this molecule's electronic structure and reactivity. The insights gained from these studies will be invaluable for guiding future experimental work, including the development of novel synthetic methodologies and the exploration of its potential applications in various fields of chemistry and drug development. This whitepaper provides a comprehensive roadmap for initiating such a research program.
An In-depth Technical Guide to (E)-3-Formylbut-2-enyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Formylbut-2-enyl acetate, also known as 3-formylcrotyl acetate, is a bifunctional organic compound with potential applications in organic synthesis and as a bioactive agent. This technical guide provides a comprehensive review of the available scientific literature, focusing on its chemical properties, synthesis, and reported biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields by presenting consolidated data, detailed experimental protocols, and visualizations of key chemical processes. While the synthesis of this compound is well-documented in patent literature, detailed studies on its biological activity, particularly its potential antimicrobial and antifungal properties, are limited in publicly accessible scientific literature.
Chemical Identity and Properties
(E)-3-Formylbut-2-enyl acetate is an α,β-unsaturated aldehyde and an enol acetate. The "(E)" designation refers to the stereochemistry of the double bond.
Synonyms: 3-Formylcrotyl acetate, (E)-4-Acetoxy-2-methyl-2-butenal, γ-Acetoxytiglic aldehyde.
Table 1: Physicochemical Properties of (E)-3-Formylbut-2-enyl acetate
| Property | Value | Source |
| CAS Number | 26586-02-7 | [1][2] |
| Molecular Formula | C₇H₁₀O₃ | [1][2] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| IUPAC Name | (2E)-4-(acetyloxy)-2-methylbut-2-enal | N/A |
| Boiling Point | 52-55 °C @ 2 Torr | [3] |
| Vapor Pressure | 0.0586 mmHg at 25°C | [3] |
Synthesis of (E)-3-Formylbut-2-enyl acetate
The synthesis of (E)-3-Formylbut-2-enyl acetate has been approached through several synthetic routes. The most prominent methods found in the literature are hydroformylation of a diacetate precursor and the allyl rearrangement of a hydroxy-butenal derivative.
Hydroformylation of 3,4-Diacetoxy-1-butene
A significant industrial method for the synthesis of (E)-3-formylbut-2-enyl acetate involves the hydroformylation of 3,4-diacetoxy-1-butene (also referred to as 1-vinylethylene diacetate).[4][5] This process introduces a formyl group to the alkene.
Experimental Protocol:
-
Reactants: 3,4-diacetoxy-1-butene, synthesis gas (a mixture of carbon monoxide and hydrogen).
-
Catalyst: Rhodium-based catalysts, such as rhodium carbonyl complexes.[4]
-
Reaction Conditions:
-
Procedure: The reaction is typically carried out in a high-pressure reactor. 3,4-diacetoxy-1-butene is charged into the reactor with the rhodium catalyst. The reactor is then pressurized with synthesis gas and heated to the specified temperature. The reaction progress can be monitored by techniques such as gas chromatography.
-
Yield: Regioselectivities of up to 80% have been reported for the formation of the branched aldehyde.[4]
Table 2: Quantitative Data for Hydroformylation Synthesis
| Parameter | Value | Source |
| Starting Material | 3,4-diacetoxy-1-butene | [4][5] |
| Catalyst | Rhodium carbonyl complexes | [4] |
| Temperature | 80–105 °C | [4] |
| Pressure | 500–700 atm | [4] |
| Regioselectivity | Up to 80% | [4] |
Diagram 1: Hydroformylation Synthesis Workflow
Caption: Workflow for the synthesis of (E)-3-Formylbut-2-enyl acetate via hydroformylation.
Allyl Rearrangement
Another method for preparing β-formyl-crotyl alcohol esters involves the allyl rearrangement of the corresponding carboxylic acid ester of 2-formyl-2-hydroxy-but-3-ene or its acetal/acylate derivatives.[6] This reaction is typically catalyzed by copper compounds.
Experimental Protocol:
-
Starting Material: 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene (an acetal of the starting material).[6]
-
Catalyst: Copper(I) chloride or Copper(II) acetate.[6]
-
Reaction Conditions:
-
Procedure: The starting material and the copper catalyst are heated with stirring. Low-boiling by-products formed during the reaction are continuously removed by distillation. The reaction progress is monitored by the rise in reaction temperature. The product is then isolated by distillation of the reaction mixture.
-
Yield: Yields of up to 81.4% have been reported.[6]
Table 3: Quantitative Data for Allyl Rearrangement Synthesis
| Parameter | Value | Source |
| Starting Material | 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene | [6] |
| Catalyst | Copper(I) chloride | [6] |
| Temperature | 147-157 °C | [6] |
| Yield | 81.4% | [6] |
Diagram 2: Allyl Rearrangement Synthesis Workflow
Caption: Workflow for the synthesis of (E)-3-Formylbut-2-enyl acetate via allyl rearrangement.
Biological Activity
The presence of an α,β-unsaturated aldehyde moiety in (E)-3-Formylbut-2-enyl acetate suggests potential biological activity, as this functional group is known to be reactive and is found in many natural and synthetic bioactive compounds.
Antimicrobial and Antifungal Activity
While preliminary sources suggest that 3-formylcrotyl acetate may possess antimicrobial and antifungal properties, a comprehensive search of the scientific literature did not yield specific studies that have quantitatively evaluated these activities for this particular compound.
However, the broader class of α,β-unsaturated aldehydes has been reported to exhibit antimicrobial activity against a range of bacteria, yeasts, and fungi.[7] The germistatic and germicidal activities are influenced by the structure of the aldehyde.[7] It is hypothesized that these compounds can disrupt the cell membrane and interact with intracellular targets.[8] Similarly, organic acid esters, in combination with aldehydes, have been investigated for their antimicrobial effects.[9]
Given the structural features of (E)-3-Formylbut-2-enyl acetate, it is a candidate for further investigation in this area.
Diagram 3: Postulated Mechanism of Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action for α,β-unsaturated aldehydes.
Conclusion
(E)-3-Formylbut-2-enyl acetate is a readily synthesizable compound with established industrial routes to its production, primarily for applications in fine chemical synthesis. Its bifunctional nature makes it a versatile intermediate. While its structural features suggest potential as a bioactive agent, particularly in the antimicrobial and antifungal realms, there is a notable lack of published research detailing these properties. This represents a significant opportunity for future investigation. Researchers in drug development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents. The detailed synthetic protocols and compiled physicochemical data in this guide provide a solid foundation for such endeavors. Further studies are warranted to elucidate the full biological potential of (E)-3-Formylbut-2-enyl acetate.
References
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (E)-3-formylbut-2-enyl acetate CAS NO 26586-02-7 Industrial Grade, Feed Grade, Food Grade, Pharma Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]
- 3. Buy (E)-3-formylbut-2-enyl acetate Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI [echemi.com]
- 4. Buy 3-Formylcrotyl acetate (EVT-1185418) | 14918-80-0 [evitachem.com]
- 5. 3-Formylcrotyl acetate | 14918-80-0 | Benchchem [benchchem.com]
- 6. US4301084A - Process for the preparation of carboxylic acid esters of β-formyl-crotyl alcohol by an allyl rearrangement - Google Patents [patents.google.com]
- 7. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2013081777A1 - Antimicrobial mixture of aldehydes, organic acids and organic acid esters - Google Patents [patents.google.com]
The Occurrence and Discovery of Butenyl Acetate Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butenyl acetate and its derivatives represent a class of volatile organic compounds found across various natural sources, from the intricate communication systems of insects to the aromatic profiles of plants. These esters of acetic acid and butenol isomers play significant roles in chemical ecology, acting as pheromones, allomones, and kairomones, thereby mediating interactions between organisms. Their presence in essential oils also contributes to the characteristic scent and potential biological activities of many plant species. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of butenyl acetate derivatives, supplemented with detailed experimental protocols and quantitative data to support further research and development in fields ranging from agriculture to pharmacology.
Natural Occurrence of Butenyl Acetate Derivatives
Butenyl acetate derivatives are widespread in nature, with specific isomers found in distinct biological sources. The following tables summarize the known natural occurrences and, where available, the quantitative data for several key butenyl acetate derivatives.
Invertebrate Sources
In the animal kingdom, butenyl acetate derivatives are most notably utilized by insects as signaling molecules. They can function as alarm pheromones, sex pheromones, or components of more complex pheromone blends.
Table 1: Butenyl Acetate Derivatives in Insects
| Derivative | Species | Function | Concentration/Ratio |
| n-Butyl acetate | Honey bees (Apis mellifera) | Component of alarm pheromone from the Koschevnikov gland[1] | Present in a complex mixture |
| Isobutyl acetate | Red imported fire ant (Solenopsis invicta) | Olfactory and behavioral responses observed[2] | - |
| 3-Methyl-2-buten-1-yl acetate | Africanized honeybees | Alarm pheromone component | 0-38% of the amount of isoamyl acetate (IPA) in stings of guard bees[3] |
| (E)-2-Octenyl acetate | Bagrada hilaris (Painted Bug) | Sex and aggregation pheromone | Higher amounts emitted by males compared to females[4] |
| E,Z-5,7-dodecadien-1-ol acetate | Tea moth (Agriophara rhombata) | Pheromone gland metabolite | Downregulated during calling period |
| Z-12-Octadecen-1-ol acetate | Tea moth (Agriophara rhombata) | Pheromone gland metabolite | Downregulated during calling period |
Plant Sources
In plants, butenyl acetate derivatives contribute to the complex bouquet of volatile organic compounds that constitute their essential oils. These compounds can play roles in attracting pollinators, deterring herbivores, and allelopathic interactions.
Table 2: Butenyl Acetate Derivatives in Plants
| Derivative | Plant Species | Plant Part | Reported Occurrence |
| n-Butyl acetate | Apples (Malus domestica), particularly 'Red Delicious' variety | Fruit | Contributes to characteristic flavor[1] |
| Isobutyl acetate | Bananas, Pears, Raspberries | Fruit | Natural constituent[3][5][6] |
| Guavas, Spineless monkey oranges | Fruit | Present[5] | |
| 3-Methyl-3-butenyl acetate | Pandanus tectorius | - | Reported presence[7] |
| Prenyl acetate (3-Methyl-2-butenyl acetate) | Solanum lycopersicum (Tomato), Pandanus tectorius | - | Reported presence[8] |
| Bornyl acetate | Valeriana officinalis | Roots | 48.2% of essential oil[9] |
| α-Terpinyl acetate | Thymus pulegioides | - | Found in 35% of investigated habitats, with a maximum of 57.5% in the essential oil of certain chemotypes[10][11] |
| Cardamom, Pine, Cajeput | - | Common component of essential oils[12] |
Discovery and Biosynthesis
The discovery of butenyl acetate derivatives has often been linked to the study of insect chemical communication and the analysis of plant essential oils. The biosynthesis of these compounds generally involves the esterification of an alcohol (a butenol isomer) with an acetyl-CoA donor, a reaction catalyzed by specific acetyltransferases.
Biosynthetic Pathway of Acetate-Derived Natural Products
The fundamental building block for many natural products, including the acetate moiety of butenyl acetate derivatives, is acetyl-CoA. This central metabolite can be funneled into various biosynthetic pathways. While the specific pathways for each butenyl acetate derivative can vary between organisms, a generalized scheme can be illustrated.
Caption: Generalized biosynthetic pathways leading to butenyl acetate derivatives.
Experimental Protocols
The isolation and identification of butenyl acetate derivatives from natural sources typically involve a combination of extraction, chromatography, and spectroscopy techniques.
Isolation from Plant Material by Steam Distillation
Steam distillation is a common method for extracting volatile compounds like butenyl acetate from plant matrices.[13][14][15][16][17]
Methodology:
-
Preparation of Plant Material: Fresh or dried plant material is ground to increase the surface area for efficient extraction.[15][16]
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask (to generate steam), a biomass flask (containing the plant material), a condenser, and a collection vessel.[14] A Claisen adapter is recommended to prevent foaming plant material from contaminating the distillate.[13]
-
Distillation: Steam is passed through the plant material, causing the volatile oils to vaporize. The mixture of steam and volatile compounds is then cooled in the condenser, and the resulting liquid (hydrosol and essential oil) is collected.[14]
-
Extraction: The collected distillate is transferred to a separatory funnel. The essential oil, which is typically immiscible with water, is extracted using an organic solvent such as diethyl ether or hexane.[15][16]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is carefully removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude essential oil.[16]
Caption: Experimental workflow for the isolation of essential oils from plant material.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the analysis of volatile compounds like butenyl acetate derivatives.[18][19][20][21][22]
Methodology:
-
Sample Preparation: The crude essential oil or a solvent extract of an insect pheromone gland is diluted in a suitable solvent (e.g., hexane). An internal standard may be added for quantification.
-
Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum of each compound provides a unique fingerprint that can be compared to spectral libraries (e.g., NIST) for identification.[19]
-
Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, a calibration curve using authentic standards is typically prepared.
Caption: Workflow for the analysis of butenyl acetate derivatives by GC-MS.
Conclusion
Butenyl acetate and its derivatives are a fascinating and functionally diverse class of natural products. Their roles in mediating ecological interactions highlight their potential for development into new pest management strategies. Furthermore, their presence in various aromatic plants suggests opportunities for their exploration in the flavor, fragrance, and pharmaceutical industries. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate the discovery, natural occurrence, and biological activities of these intriguing compounds. Future research focusing on the elucidation of specific biosynthetic pathways and the quantitative analysis of these derivatives in a wider range of organisms will undoubtedly uncover new applications and deepen our understanding of the chemical language of nature.
References
- 1. Butyl acetate - Wikipedia [en.wikipedia.org]
- 2. dir.ca.gov [dir.ca.gov]
- 3. Isobutyl acetate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Isobutyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. ISOBUTYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 7. Isoprenyl acetate | C7H12O2 | CID 78879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prenyl acetate | C7H12O2 | CID 14489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. azom.com [azom.com]
- 16. magritek.com [magritek.com]
- 17. researchgate.net [researchgate.net]
- 18. [A simple method for analyzing insect pheromone at the nanogram level by coupling headspace adsorption and thermal desorption injection by gas chromatography with a packed syringe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies : Rothamsted Research [repository.rothamsted.ac.uk]
- 22. Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomerism of Formylbutenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomerism of formylbutenyl acetates, a class of organic compounds notable for their role as key intermediates in the synthesis of Vitamin A and other complex molecules. The document details the structural and stereoisomeric forms, provides available quantitative data, outlines experimental protocols for their synthesis, and visualizes a key reaction pathway.
Understanding Isomerism in Formylbutenyl Acetates
Isomerism in formylbutenyl acetates arises from the various possible arrangements of the constituent atoms, leading to compounds with the same molecular formula (C7H10O3) but distinct structural and spatial orientations. These differences can be categorized into constitutional isomerism and stereoisomerism.
Constitutional Isomerism
Constitutional isomers have different connectivity of atoms. For formylbutenyl acetates, this primarily involves the relative positions of the formyl group (-CHO), the acetate group (-OCOCH3), and the double bond within the butenyl chain. Several constitutional isomers have been identified, with the most prominent being derivatives of 2-methyl-2-butenal and 3-buten-1-ol.
Stereoisomerism
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. In the case of formylbutenyl acetates, the presence of a carbon-carbon double bond gives rise to geometric (cis/trans or E/Z) isomerism.
The most well-studied isomers are the (E) and (Z) forms of 4-acetoxy-2-methyl-2-butenal. The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, while "(Z)" indicates they are on the same side.
Quantitative Data of Formylbutenyl Acetate Isomers
The following tables summarize the available physical and chemical data for key isomers of formylbutenyl acetate.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| (E)-4-acetoxy-2-methyl-2-butenal | 26586-02-7 | C7H10O3 | 142.15 | 95-97 (at 15 Torr) | 1.027 (predicted) |
| (Z)-4-acetoxy-2-methyl-2-butenal | 69551-41-3 | C7H10O3 | 142.15 | Not available | Not available |
| 3-Formylbut-2-enyl acetate (mixture of E/Z) | 14918-80-0 | C7H10O3 | 142.15 | Not available | Not available |
| 3-Formyl-3-buten-1-ol acetate | 29773-17-9 | C7H10O3 | 142.15 | Not available | Not available |
Spectroscopic Data Summary
| Isomer Name | CAS Number | 1H NMR Data | IR Data | Mass Spectrometry (m/z) |
| (E)-4-acetoxy-2-methyl-2-butenal | 26586-02-7 | Data not readily available in summarized format. | Data not readily available in summarized format. | 43, 82, 100, 53, 54[1] |
| 3-Formyl-3-buten-1-ol acetate | 29773-17-9 | Spectra available but not summarized. | Spectra available but not summarized. | Data not readily available. |
Experimental Protocols
Detailed methodologies for the synthesis of key formylbutenyl acetate isomers are provided below.
Synthesis of (E)-4-acetoxy-2-methyl-2-butenal via Oxidation of an Allylic Halide
This protocol is based on the Kornblum oxidation, which converts an alkyl halide to a carbonyl compound using dimethyl sulfoxide (DMSO).
Procedure:
-
Preparation of the Allylic Halide Intermediate: An intermediate, 4-halo-3-methyl-2-buten-1-ol acetate, is prepared from isoprene. For the primary bromide, this can be achieved by the addition of a positive halogen source to a solution of isoprene in acetic acid.
-
Oxidation Reaction:
-
A reaction mixture of 4-bromo-3-methyl-2-buten-1-ol acetate, dimethyl sulfoxide (DMSO), and a non-nucleophilic base such as sodium bicarbonate is formed.
-
The oxidation reaction proceeds at room temperature.
-
Yields of the desired aldehyde, (E)-4-acetoxy-2-methyl-2-butenal, can exceed 80% when using the primary bromide.
-
-
Workup and Isolation:
-
After the reaction is complete, the mixture is diluted with water.
-
The product is extracted with an organic solvent (e.g., heptane or hexane).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the final product.
-
Synthesis of 4-acetoxy-2-methyl-2-butenal from Prenyl Chloride
This method involves the conversion of prenyl chloride to prenyl alcohol acetate, followed by oxidation.
Procedure:
-
Preparation of Prenyl Alcohol Acetate:
-
In a 2L glass three-necked flask, dissolve 1.1 mol of anhydrous sodium acetate and 0.02 mol of a phase transfer catalyst (e.g., benzyltriethylammonium iodide) in 20 mol of deionized water with stirring.
-
Heat the solution to 45°C.
-
Add 1 mol of prenyl chloride to the flask and stir vigorously (e.g., 5000 rpm) to initiate the reaction.
-
After 4 hours, cool the mixture and transfer it to a separatory funnel for workup to isolate the prenyl alcohol acetate.
-
-
Oxidation to 4-acetoxy-2-methyl-2-butenal:
-
The prenyl alcohol acetate obtained in the previous step is oxidized using hydrogen peroxide under the catalysis of selenium dioxide to yield 4-acetoxy-2-methyl-2-butenal.
-
Key Reaction Pathway: Vitamin A Synthesis
(E)-4-acetoxy-2-methyl-2-butenal is a crucial C5 building block in the industrial synthesis of Vitamin A acetate. The key transformation is a Wittig reaction, where the aldehyde reacts with a C15 triphenylphosphonium salt (derived from vinyl-β-ionone) to form the C20 carbon skeleton of Vitamin A acetate.
Wittig Reaction Workflow
The following diagram illustrates the generalized workflow of the Wittig reaction in the synthesis of Vitamin A acetate.
References
An In-depth Technical Guide to the Physical Properties of Substituted Butenyl Acetates
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of various substituted butenyl acetates. It includes detailed experimental protocols for their synthesis and characterization and presents quantitative data in a comparative format to assist researchers in academic and industrial settings.
Introduction to Substituted Butenyl Acetates
Butenyl acetates are organic compounds classified as esters, characterized by a four-carbon alkenyl chain (butenyl group) attached to an acetate group. The position of the double bond and the presence of various substituents on the butenyl backbone give rise to a wide range of isomers and derivatives with distinct physical and chemical properties. These compounds are of interest in various fields, including flavor and fragrance industries, and as synthetic intermediates in organic chemistry. Certain related structures, such as butenolides, have demonstrated significant biological activities, including antifungal properties, making substituted butenyl structures potential scaffolds for drug discovery and development.[1]
Physical Properties of Selected Butenyl Acetates
The physical properties of butenyl acetates are highly dependent on their specific isomeric form and the nature of their substituents. The following tables summarize key quantitative data for several butenyl acetate derivatives to facilitate comparison.
Table 1: Core Physical Properties of Butenyl Acetate Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| trans-2-Butenyl Acetate | 628-08-0 | C₆H₁₀O₂ | 114.14 | 128-130[2][3] | 0.919 - 0.934[2][4] | 1.4200[2][3] |
| 3-Butenyl Acetate | 1576-84-7 | C₆H₁₀O₂ | 114.14 | N/A[5] | N/A[5] | N/A[5] |
| 3-Methyl-2-butenyl Acetate (Prenyl Acetate) | 1191-16-8 | C₇H₁₂O₂ | 128.17 | 139-140 | 0.914 | 1.4260 |
| n-Butyl Acetate (for comparison) | 123-86-4 | C₆H₁₂O₂ | 116.16 | 126.1[6][7] | 0.8825[6][8] | 1.3940 |
| sec-Butyl Acetate (for comparison) | 105-46-4 | C₆H₁₂O₂ | 116.16 | 112[9] | 0.875 | 1.3890 |
Note: "N/A" indicates data not available in the cited search results.
Table 2: Additional Properties of Selected Butenyl Acetates
| Compound Name | Melting Point (°C) | Flash Point (°C) | Vapor Pressure (mmHg @ 25°C) | Solubility |
| trans-2-Butenyl Acetate | 37.22 (estimate)[2] | 31[2] | 9.0 ± 0.2 (Predicted)[2] | Soluble in alcohol and ether; insoluble in water.[10] |
| 3-Butenyl Acetate | N/A[5] | N/A | N/A | N/A |
| 3-Methyl-2-butenyl Acetate (Prenyl Acetate) | N/A | 37 | N/A | Soluble in alcohol, ether. |
| n-Butyl Acetate (for comparison) | -78[6][7] | 27[8] | ~12.5 | 0.68 g/100 mL in water (20°C).[7] Miscible with alcohols, ethers.[6] |
| sec-Butyl Acetate (for comparison) | -99[9] | 17 | 10 | 0.83 g/100 mL in water (20°C). |
Experimental Protocols
The synthesis and characterization of substituted butenyl acetates involve standard organic chemistry techniques. Below are detailed methodologies for key experiments.
Synthesis via Fischer Esterification
Fischer esterification is a common and effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[11]
Objective: To synthesize a substituted butenyl acetate from the corresponding butenol and acetic acid.
Materials:
-
Substituted Butenol (e.g., trans-2-buten-1-ol)
-
Glacial Acetic Acid (can be used in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., TsOH)[11][12]
-
Pentane or Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted butenol and an excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 15 µL of H₂SO₄ for 50 µL of acetic acid and 15 µL of butanol).[2]
-
Heating: Heat the reaction mixture to reflux (typically 90-100°C) for one hour or until the reaction is complete (monitored by TLC or GC).[2]
-
Workup - Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like pentane or diethyl ether.[2]
-
Washing: Wash the organic layer successively with:
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude ester product.
-
Purification: Purify the crude product via distillation if it is a liquid to obtain the final substituted butenyl acetate.
Characterization Protocols
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.[13]
-
¹H NMR: For a typical butenyl acetate, expect signals in the following regions:
-
~5.0-6.0 ppm: Vinylic protons (-CH=CH-). The multiplicity (splitting pattern) will depend on the specific isomer and neighboring protons.
-
~4.0-4.5 ppm: Protons on the carbon adjacent to the acetate oxygen (-CH₂-O-).[14] These are deshielded due to the electronegative oxygen.
-
~2.0 ppm: Methyl protons of the acetate group (-O-C(=O)-CH₃).[14]
-
~1.7 ppm: Methyl protons on the double bond (e.g., in trans-2-butenyl acetate).
-
-
¹³C NMR: Key signals include:
Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight and fragmentation pattern of the compound.[2]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound should be observed, although it may be weak.
-
Key Fragments: Esters exhibit characteristic fragmentation patterns. Common losses and fragments include:[7]
-
Loss of the alkoxy group (-OR): Cleavage of the C-O bond.
-
McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur.
-
Acylium Ion: A prominent peak at m/z = 43 is often observed, corresponding to the [CH₃CO]⁺ fragment.
-
FTIR is used to identify the presence of key functional groups.
-
C=O Stretch (Ester): A very strong and sharp absorption band will be present in the range of 1735-1750 cm⁻¹ .
-
C-O Stretch: A strong absorption will appear in the region of 1000-1300 cm⁻¹ .[14]
-
C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹ .
-
=C-H Stretch: A medium absorption band will appear just above 3000 cm⁻¹ .
-
C-H Stretch (sp³): Absorption bands will be present just below 3000 cm⁻¹ .
Biological Activity Context
While butenyl acetates themselves are primarily used as flavorings and intermediates, the related butenolide (or furanone) ring system is a structural motif found in many natural products with significant pharmacological relevance.[15]
Studies on synthetic butenolides have shown them to possess potent antifungal and antibacterial activities .[6][15] For drug development professionals, this suggests that the substituted butenyl scaffold could serve as a starting point for designing novel therapeutic agents. The mechanism of action for some antifungal butenolides involves targeting key proteins in the mitochondrial respiratory chain, leading to a disruption of the cell's energy supply.[16]
A typical workflow for screening new compounds like substituted butenyl acetates for potential biological activity is outlined below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Health beneficial activity screening - Bio Detection Systems [biodetectionsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three New Butenolides from the Fungus Aspergillus sp. CBS-P-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyl acetate(123-86-4) 1H NMR [m.chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. azom.com [azom.com]
- 14. m.youtube.com [m.youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Formylbut-2-enyl acetate: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of 2-Formylbut-2-enyl acetate, a valuable intermediate in organic synthesis. The following information is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
Introduction
This compound, with the chemical formula C₇H₁₀O₃, is a multifunctional compound of interest in the synthesis of complex organic molecules. Its structure incorporates both an aldehyde and an ester functional group, making it a versatile building block for various chemical transformations. This document outlines a plausible and efficient two-step synthetic pathway for its preparation, commencing from the readily available starting material, 2-methyl-2-buten-1-ol.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process:
-
Acetylation: The initial step involves the esterification of 2-methyl-2-buten-1-ol to produce 2-methyl-2-buten-1-yl acetate.
-
Allylic Oxidation: The subsequent step is the selective oxidation of the allylic methyl group of 2-methyl-2-buten-1-yl acetate to the corresponding aldehyde, yielding the target molecule, this compound.
Data Presentation: Summary of Reactions
The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield | Key Analytical Data |
| 1 | Acetylation | 2-methyl-2-buten-1-ol | Acetic anhydride, Pyridine | 2-methyl-2-buten-1-yl acetate | >90% | ¹H NMR, ¹³C NMR, IR |
| 2 | Allylic Oxidation | 2-methyl-2-buten-1-yl acetate | Selenium dioxide (SeO₂), Dichloromethane (DCM) | This compound | 50-70% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
Experimental Protocols
Step 1: Synthesis of 2-methyl-2-buten-1-yl acetate
Materials:
-
2-methyl-2-buten-1-ol
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper (II) sulfate (CuSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-buten-1-ol (1.0 eq).
-
Add pyridine (1.2 eq) to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and saturated aqueous CuSO₄ solution to remove excess pyridine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-2-buten-1-yl acetate.
-
The product can be purified further by distillation if necessary.
Step 2: Synthesis of this compound
Materials:
-
2-methyl-2-buten-1-yl acetate
-
Selenium dioxide (SeO₂)
-
Dichloromethane (DCM)
-
Celite®
-
Sodium sulfide (Na₂S) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-2-buten-1-yl acetate (1.0 eq) in dichloromethane (DCM).
-
Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer with a sodium sulfide solution to remove any remaining selenium residues, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Safety and Handling
-
All experiments should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Selenium dioxide and its byproducts are toxic and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.
Conclusion
The provided protocols outline a robust and accessible synthetic route to this compound. By following these detailed procedures, researchers can reliably produce this valuable chemical intermediate for a variety of applications in organic synthesis and drug discovery. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
Application Notes and Protocols for "2-Formylbut-2-enyl acetate" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylbut-2-enyl acetate, systematically named (E)-4-acetoxy-2-methylbut-2-enal, is a bifunctional organic molecule possessing both an α,β-unsaturated aldehyde and an acetate ester. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). Its role as a key intermediate in the industrial synthesis of Vitamin A highlights its significance.[1] Furthermore, the presence of the α,β-unsaturated aldehyde moiety suggests potential applications in drug development due to the known antimicrobial and antifungal properties of this class of compounds.[2][3] These application notes provide an overview of its utility, detailed experimental protocols for its application in Diels-Alder reactions, and a proposed mechanism for its biological activity.
Chemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| CAS Number | 14918-80-0 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in most organic solvents |
A common synthetic route to 4-acetoxy-2-methyl-2-butenal involves a three-step process starting from isoprene. This process includes the addition of hypochlorous acid, esterification with acetic anhydride followed by an allyl rearrangement, and finally, oxidation to the target aldehyde. This method has been reported to achieve an overall yield of 65%.[4]
Applications in Organic Synthesis: The Diels-Alder Reaction
This compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the formyl group, which activates the double bond for cycloaddition. This reaction provides a powerful method for the construction of six-membered rings, a common motif in many natural products and biologically active molecules.
Representative Experimental Protocol: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
The following protocol is a representative procedure for the Diels-Alder reaction between this compound and a reactive diene, 2,3-dimethyl-1,3-butadiene. This reaction is expected to proceed readily to form a substituted cyclohexene derivative.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
2,3-Dimethyl-1,3-butadiene (1.2 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the dienophile in anhydrous toluene.
-
Add 2,3-dimethyl-1,3-butadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct.
Expected Outcome:
The reaction is expected to produce the corresponding cyclohexene derivative in good yield. The exact yield and reaction conditions may need to be optimized.
| Parameter | Condition |
| Diene | 2,3-Dimethyl-1,3-butadiene |
| Dienophile | This compound |
| Solvent | Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% (estimated) |
Experimental Workflow Diagram
Potential Applications in Drug Development
The α,β-unsaturated aldehyde functionality in this compound is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, such as the sulfhydryl groups of cysteine in proteins. This reactivity is the basis for the antimicrobial and antifungal activity of many natural and synthetic compounds.[4]
Proposed Mechanism of Antimicrobial/Antifungal Activity
The biological activity of α,β-unsaturated aldehydes is believed to stem from a multi-pronged attack on microbial cells:
-
Membrane Disruption: The lipophilic nature of the molecule allows it to partition into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[2]
-
Enzyme Inhibition: The electrophilic β-carbon of the unsaturated aldehyde can undergo a Michael addition reaction with nucleophilic groups (e.g., -SH, -NH₂, -OH) present in amino acid residues of essential enzymes, leading to their inactivation.[4]
-
Induction of Oxidative Stress: Reaction with cellular nucleophiles, such as glutathione, can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
Signaling Pathway Diagram: Proposed Antimicrobial Mechanism
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex cyclic systems via the Diels-Alder reaction. Its potential as a precursor to biologically active molecules, coupled with the inherent antimicrobial properties associated with its α,β-unsaturated aldehyde functionality, makes it a compound of significant interest for both synthetic chemists and researchers in drug development. The protocols and mechanistic insights provided herein serve as a guide for its further exploration and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving 2-Formylbut-2-enyl Acetate
A thorough search of the available scientific literature reveals a significant scarcity of information regarding the specific reaction mechanisms of 2-Formylbut-2-enyl acetate. This limitation prevents the creation of detailed application notes and protocols as requested, due to the absence of published experimental data, quantitative analyses, and established reaction pathways for this particular compound.
While general principles of organic chemistry can be applied to predict potential reactivity based on its functional groups (an α,β-unsaturated aldehyde and an enol acetate), the lack of specific studies on "this compound" means that any detailed discussion would be purely speculative and would not meet the requirements for data-driven application notes for a scientific audience.
For progress in research involving this compound, it would be necessary to first establish its reactivity profile through experimental studies. Below are hypothetical reaction schemes that could be explored based on the structural features of this compound. These are intended to serve as potential starting points for investigation, not as established protocols.
Potential Areas of Reactivity for Investigation:
-
1,4-Conjugate Addition (Michael Addition): The electron-withdrawing nature of the formyl group makes the β-carbon susceptible to attack by nucleophiles.
-
Diels-Alder Reaction: The conjugated π-system could potentially act as a diene or a dienophile in cycloaddition reactions.
-
Wittig and Related Olefination Reactions: The aldehyde functionality can be expected to undergo standard olefination reactions.
-
Reduction/Oxidation: The aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid. The double bond can also be reduced.
-
Hydrolysis of the Acetate: The enol acetate can be hydrolyzed to the corresponding ketone.
Hypothetical Experimental Workflow for Reactivity Screening:
To begin to understand the reactivity of this compound, a logical experimental workflow could be established.
Caption: A potential workflow for the initial investigation of the reactivity of this compound.
Concluding Remarks
The successful development of detailed application notes and protocols is contingent upon the availability of peer-reviewed research data. For "this compound," such data appears to be currently unavailable in the public domain. Researchers and drug development professionals interested in utilizing this compound would need to undertake foundational research to determine its chemical behavior and potential applications. Future work in this area would be invaluable to the scientific community.
Asymmetric synthesis using "2-Formylbut-2-enyl acetate" as a chiral building block
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the direct application of "2-Formylbut-2-enyl acetate" as a chiral building block in asymmetric synthesis have not yielded specific, reproducible experimental protocols or detailed quantitative data (e.g., enantiomeric excess, diastereomeric ratios). The search results provide extensive information on the broader field of asymmetric synthesis, including the use of various chiral auxiliaries and organocatalytic methods involving α,β-unsaturated aldehydes, but do not specifically mention the title compound.
This lack of specific data may suggest several possibilities:
-
The compound may be known by a different, more common chemical name that was not identified in the search queries.
-
It may not be a widely used or commercially available chiral building block for asymmetric synthesis.
-
It could be a reactive intermediate that is generated in situ during a reaction rather than being used as a starting material.
Therefore, the following content is based on general principles of asymmetric synthesis applied to structurally similar α,β-unsaturated aldehydes and acetates. The protocols and data presented are illustrative examples from the broader field and should be considered as a starting point for developing a synthetic strategy, rather than a direct application of "this compound".
Introduction to Asymmetric Synthesis with α,β-Unsaturated Systems
Asymmetric synthesis is a critical field in organic chemistry, particularly in drug development, where the stereochemistry of a molecule can dictate its biological activity.[1] α,β-Unsaturated aldehydes are versatile building blocks in asymmetric synthesis due to the presence of multiple reactive sites that can be selectively targeted by chiral catalysts or auxiliaries to induce stereoselectivity.[2] Common asymmetric transformations involving such systems include conjugate additions, cycloadditions, and aldol reactions.
Potential Asymmetric Transformations
Given the structure of "this compound," which contains both an α,β-unsaturated aldehyde and an allylic acetate, several potential asymmetric reactions could be envisioned. These reactions would typically involve the use of a chiral catalyst to control the stereochemical outcome.
Logical Workflow for a Hypothetical Asymmetric Reaction:
Below is a generalized workflow for an organocatalyzed conjugate addition to an α,β-unsaturated aldehyde, a common strategy in asymmetric synthesis.[2]
References
Application Notes and Protocols: "2-Formylbut-2-enyl acetate" as a Michael Acceptor in Conjugate Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-Formylbut-2-enyl acetate," also known by its systematic name (E)-4-acetoxy-2-methyl-2-butenal or as γ-acetoxytiglic aldehyde, is a bifunctional molecule possessing both an aldehyde and an α,β-unsaturated carbonyl moiety. This structure makes it a competent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. The presence of the acetate leaving group at the γ-position also presents the potential for subsequent reactions, rendering it a versatile building block in organic synthesis. These application notes provide an overview of its utility as a Michael acceptor and protocols for its use in conjugate addition reactions.
While direct literature examples detailing the use of "this compound" as a Michael acceptor are limited, its structural similarity to other α,β-unsaturated aldehydes and butenolide precursors allows for the adaptation of established protocols. The methodologies presented herein are based on analogous systems and are intended to serve as a starting point for reaction discovery and optimization.
Reaction Principle: The Michael Addition
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via 1,4-conjugate addition, where the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
In the context of "this compound," the electrophilic β-carbon of the α,β-unsaturated aldehyde system is the site of nucleophilic attack.
General Experimental Workflow
The following diagram outlines a general workflow for a typical Michael addition reaction using an α,β-unsaturated carbonyl compound like "this compound."
Caption: General workflow for a Michael addition reaction.
Potential Michael Donors and Reaction Conditions
A variety of nucleophiles can be employed as Michael donors in reactions with "this compound." The choice of base and solvent is crucial for the success of the reaction and depends on the nature of the nucleophile.
| Michael Donor Class | Example Nucleophile | Typical Base | Typical Solvent |
| Soft Carbon Nucleophiles | Diethyl malonate | NaOEt, DBU | Ethanol, THF |
| 1,3-Diketones (e.g., Acetylacetone) | K₂CO₃, Et₃N | Acetonitrile, DCM | |
| Nitroalkanes (e.g., Nitromethane) | DBU, TMG | THF, CH₃CN | |
| Organometallic Reagents | Organocuprates (e.g., Li(CH₃)₂Cu) | (Pre-formed) | THF, Diethyl ether |
| Heteroatom Nucleophiles | Thiols (e.g., Thiophenol) | Et₃N, DBU | DCM, THF |
| Amines (e.g., Piperidine) | (None or weak base) | Methanol, Acetonitrile |
Experimental Protocols (Adapted from Analogous Systems)
The following protocols are adapted from established procedures for Michael additions to similar α,β-unsaturated aldehydes. Researchers should perform small-scale test reactions to optimize conditions for "this compound."
Protocol 1: Conjugate Addition of Diethyl Malonate
Objective: To synthesize diethyl 2-(3-acetoxy-1-formyl-2-methylpropyl)malonate.
Materials:
-
"this compound"
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 equivalents) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of "this compound" (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.
Protocol 2: Organocatalytic Conjugate Addition of a Thiol
Objective: To synthesize (E)-4-acetoxy-2-methyl-3-(phenylthio)butanal.
Materials:
-
"this compound"
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of "this compound" (1.0 equivalent) in anhydrous DCM at room temperature, add thiophenol (1.1 equivalents).
-
Add a catalytic amount of DBU or Et₃N (0.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the purified product.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the key components in a catalyzed Michael addition.
Caption: Component relationships in a Michael addition.
Troubleshooting and Considerations
-
1,2-Addition vs. 1,4-Addition: Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) may preferentially attack the aldehyde carbonyl (1,2-addition). To favor 1,4-addition, use softer nucleophiles (e.g., malonates, thiols, cuprates) and carefully control the reaction temperature.
-
Stereoselectivity: The Michael addition can create new stereocenters. For stereoselective transformations, the use of chiral catalysts (organocatalysts or metal complexes) or chiral auxiliaries on the Michael donor may be necessary.
-
Stability of the Product: The resulting Michael adduct may be susceptible to further reactions, such as elimination of the acetate group, depending on the reaction conditions and the nature of the adduct. Careful control of reaction time and temperature is important.
-
Purity of Starting Material: The purity of "this compound" is critical, as impurities can lead to side reactions and lower yields.
Conclusion
"this compound" represents a potentially valuable C5 building block for the synthesis of complex molecules through conjugate addition reactions. While direct precedents are scarce, the protocols and principles outlined in these application notes, derived from well-established Michael addition chemistry, provide a solid foundation for researchers to explore the reactivity of this versatile substrate. Careful optimization of reaction conditions and appropriate choice of nucleophiles will be key to unlocking its synthetic potential.
Application Notes and Protocols: Diels-Alder Reactions of 2-Formylbut-2-enyl Acetate Analogs
Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions involving "2-Formylbut-2-enyl acetate". The following application notes and protocols are based on the reactivity of structurally similar compounds, primarily "methyl trans-β-formylcrotonate" and various dienyl acetates, to provide guidance for researchers interested in the potential cycloaddition reactions of the title compound.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction typically occurs between a conjugated diene and a dienophile. The electronic nature of the substituents on both the diene and dienophile plays a crucial role in the reaction's feasibility and outcome.[2] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction (normal electron-demand Diels-Alder).[2]
"this compound" possesses functionalities that could allow it to act as either a diene or a dienophile. The conjugated formyl group suggests it could be a reactive dienophile. This document outlines the potential reactivity of this compound based on analogous systems and provides generalized protocols.
Potential Roles of "this compound" in Diels-Alder Reactions
As a Dienophile: The electron-withdrawing nature of the formyl group in conjugation with the double bond makes "this compound" a potential dienophile. It would be expected to react with electron-rich dienes. A structurally similar compound, methyl trans-β-formylcrotonate, has been shown to undergo Diels-Alder reactions with dienols and their acetates.
As a Diene: While less likely due to the presence of the electron-withdrawing formyl group, the diene system within the butenyl fragment could potentially participate in Diels-Alder reactions, particularly with highly reactive dienophiles in inverse-electron-demand scenarios.
Data from Analogous Reactions
The following table summarizes data from a study involving a structurally similar dienophile, methyl trans-β-formylcrotonate, and a dienyl acetate.
| Dienophile | Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Methyl trans-β-formylcrotonate | 3-Methylpenta-trans-2,4-dien-1-ol | Heat | Diels-Alder Adduct | N/A | [3] |
| Methyl trans-β-formylcrotonate | 3-Methylpenta-trans-2,4-dienyl acetate | Heat | Diels-Alder Adduct | N/A | [3] |
| Dienyl Acetate (generic) | Methyl trans-β-formylcrotonate | 110 °C, 116 h | Mixture of Adducts | 17 |
Note: "N/A" indicates that the specific yield was not available in the provided search results.
Experimental Protocols (Generalized from Analogous Systems)
The following protocols are adapted from literature procedures for Diels-Alder reactions of similar compounds and should be considered as starting points for optimization.
Protocol 1: Thermal Diels-Alder Reaction of "this compound" as a Dienophile
This protocol is based on the reaction of methyl trans-β-formylcrotonate with a dienyl acetate.
Materials:
-
"this compound" (dienophile)
-
Suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)
-
Anhydrous toluene or xylene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the diene (1.2 to 2.0 equivalents).
-
Add anhydrous toluene or xylene to dissolve the diene.
-
Add "this compound" (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acid catalysis can often accelerate Diels-Alder reactions and improve selectivity.
Materials:
-
"this compound" (dienophile)
-
Suitable diene
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Lewis acid (e.g., BF₃·OEt₂, Et₂AlCl, SnCl₄) as a solution in a suitable solvent
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Dry syringe for transfer of reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add "this compound" (1.0 equivalent) and the diene (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid (0.1 to 1.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels–Alder reactions. Part II. Condensation of methyl trans-β-formyl-crotonate with dienols and their acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application of 2-Formylbut-2-enyl Acetate in the Synthesis of Vitamin A Acetate
Introduction
2-Formylbut-2-enyl acetate, also known as (E)-4-acetoxy-2-methylbut-2-enal, is a pivotal C5 building block in the industrial synthesis of Vitamin A and its derivatives. Its bifunctional nature, possessing both an aldehyde and an acetate-protected primary alcohol, allows for the strategic construction of the polyene chain characteristic of retinoids. This application note details the use of this compound in the synthesis of Vitamin A acetate, focusing on the key Wittig reaction step. This process is a cornerstone of industrial Vitamin A production, valued for its efficiency and reliability.[1][2][3]
Synthetic Strategy Overview
The convergent synthesis of Vitamin A acetate involves the coupling of a C15 phosphonium salt with the C5 aldehyde, this compound. This (C15 + C5) strategy is a well-established industrial method.[2][4] The key transformation is a Wittig olefination, which forms the C10-C11 double bond of the retinoid backbone.
The overall synthetic workflow can be summarized as follows:
-
Preparation of the C15 Phosphonium Salt: β-ionone is converted to vinyl-β-ionol, which is then reacted with triphenylphosphine in the presence of an acid to form the β-ionylideneethyltriphenylphosphonium salt.
-
Wittig Reaction: The C15 phosphonium salt is deprotonated in situ to form the corresponding ylide, which then reacts with this compound to yield retinyl acetate (Vitamin A acetate).
-
Isomerization and Purification: The product of the Wittig reaction is often a mixture of geometric isomers, which may require subsequent isomerization and purification to obtain the desired all-trans Vitamin A acetate.
Key Reaction: Wittig Olefination
The central reaction in this synthetic sequence is the Wittig reaction between the C15 phosphonium ylide and this compound. This reaction is highly efficient in forming the new carbon-carbon double bond.
Reaction Pathway
Caption: General scheme of the Wittig reaction for Vitamin A synthesis.
Experimental Protocols
The following protocols are representative examples based on established industrial practices.
Protocol 1: Synthesis of β-ionylideneethyltriphenylphosphonium salt (C15 Salt)
This protocol describes the formation of the C15 phosphonium salt from vinyl-β-ionol.
Materials:
-
Vinyl-β-ionol
-
Triphenylphosphine
-
Sulfuric acid (75% wt)
-
Solvent mixture: Methanol (60-80% wt), Water (10-20% wt), and an aliphatic hydrocarbon (e.g., n-heptane, 10-20% wt)[5]
Procedure:
-
In a reaction vessel, dissolve triphenylphosphine (1.05 equivalents) in the methanol/water/hydrocarbon solvent mixture with stirring.[5]
-
Add sulfuric acid (1.02 equivalents) dropwise over approximately 1 hour while maintaining the temperature at around 50°C.[5]
-
Add vinyl-β-ionol (1.0 equivalent) to the reaction mixture.[5]
-
Continue stirring at 50°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
The resulting C15 phosphonium salt can be isolated or, in some industrial processes, used directly in the subsequent Wittig reaction without purification.[4]
Protocol 2: Wittig Reaction for the Synthesis of Vitamin A Acetate
This protocol outlines the coupling of the C15 phosphonium salt with this compound.
Materials:
-
C15 phosphonium salt (from Protocol 1)
-
This compound (C5 aldehyde)
-
Base (e.g., sodium hydroxide solution)
-
Solvent (e.g., the solvent mixture from the previous step or a two-phase system with an organic extraction solvent like n-hexane or petroleum ether)[4]
Procedure:
-
The crude or purified C15 phosphonium salt is dissolved/suspended in the chosen solvent system.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the stirred mixture to generate the phosphonium ylide in situ. The molar ratio of the base to the starting vinyl-β-ionol is typically in the range of 1.05:1 to 2:1.[4]
-
This compound (C5 aldehyde) is then added to the reaction mixture.
-
The reaction is stirred at a controlled temperature, for instance, between 25°C and 70°C, for 1 to 3 hours.[4]
-
Upon completion, the reaction mixture is worked up. This typically involves phase separation, where the organic layer containing the Vitamin A acetate is collected.[4]
-
The organic phase is washed with water to remove inorganic salts and the triphenylphosphine oxide byproduct can be removed through crystallization or chromatography.
-
The solvent is removed under reduced pressure to yield crude Vitamin A acetate.
Data Presentation
The efficiency of the Wittig reaction can be influenced by various factors, including the purity of the reactants, the choice of base and solvent, and the reaction temperature.
| Parameter | Value | Reference |
| Starting Materials | C15 Phosphonium Salt, this compound | [4][5] |
| Key Reaction Type | Wittig Olefination | [2][6] |
| Reported Yield | 81% (single step) | [4] |
| Product Isomer Ratio | 70% all-E, 30% 11Z (in one cited method) | [6] |
| Reaction Temperature | 25-70 °C | [4] |
| Reaction Time | 1-3 hours | [4] |
Logical Workflow for Vitamin A Acetate Synthesis
The following diagram illustrates the logical flow from starting materials to the final product.
Caption: Workflow for the synthesis of Vitamin A acetate.
Conclusion
This compound is a crucial and highly valuable intermediate in the synthesis of retinoids. Its application in the Wittig reaction for the industrial production of Vitamin A acetate demonstrates a robust and efficient method for constructing the complex polyene system of this vital nutrient. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. WO1979000485A1 - Method of preparing e-4-acetoxy-2-methyl-2-butenal - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 4-Acetoxy-2-methyl-2-butenal [cjph.com.cn]
- 4. CN109651150A - A method of preparing vitamine A acetate - Google Patents [patents.google.com]
- 5. US20090043121A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]
- 6. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A [mdpi.com]
Analytical methods for "2-Formylbut-2-enyl acetate" quantification (GC-MS, HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of "2-Formylbut-2-enyl acetate" using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Given the limited specific literature for this analyte, the following protocols are based on established methods for similar volatile aldehydes and esters and should be considered as templates for method development and validation.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. "this compound" is expected to be amenable to GC-MS analysis due to its likely volatility.
Application Note: GC-MS Quantification of "this compound"
This method outlines the quantification of "this compound" in a solution, adaptable for various matrices with appropriate sample preparation. The protocol employs headspace sampling to minimize matrix effects and concentrate the volatile analyte prior to GC-MS analysis.
Principle: A liquid or solid sample is placed in a sealed vial and heated, allowing volatile compounds like "this compound" to partition into the headspace. A portion of this vapor is then injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the analyte's peak area to that of a known standard, often using an internal standard for improved accuracy.
Experimental Protocol: GC-MS
1. Sample Preparation (Headspace Sampling)
-
Accurately weigh or pipette the sample into a headspace vial.
-
Add a known amount of internal standard (e.g., d6-ethanol or a suitable deuterated analog).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
Place the vial in the headspace autosampler.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Headspace Sampler | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Equilibration Time | 15 minutes |
| Injection Volume | 1 mL of headspace |
| GC Oven Program | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp Rate | 10°C/min to 250°C |
| Final Temperature | 250°C, hold for 5 minutes |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of "this compound" (e.g., molecular ion or a major fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum |
3. Calibration and Quantification
-
Prepare a series of calibration standards of "this compound" in a suitable solvent (e.g., methanol).
-
Spike each calibration standard with the same concentration of the internal standard.
-
Analyze the calibration standards using the same headspace GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify "this compound" in samples by applying the peak area ratio to the calibration curve.
Data Presentation: Hypothetical GC-MS Quantitative Data
The following table presents an example of quantitative data that would be generated during method validation. Note: These are placeholder values and must be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Quantifier Ion (m/z) | To be determined (e.g., 142 for M+) |
| Qualifier Ions (m/z) | To be determined (e.g., 82, 43) |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of "this compound" by GC-MS.
II. High-Performance Liquid Chromatography (HPLC) Method
HPLC can be an alternative for the analysis of aldehydes, especially when derivatization is employed to enhance UV absorbance or fluorescence for sensitive detection.
Application Note: HPLC Quantification of "this compound" via DNPH Derivatization
This method describes the quantification of "this compound" after derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is more stable and has a strong chromophore, allowing for sensitive UV detection.[1][2]
Principle: The aldehyde functional group of "this compound" reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated by reverse-phase HPLC and detected by a UV detector. Quantification is achieved by comparing the peak area of the derivatized analyte to that of derivatized standards.
Experimental Protocol: HPLC
1. Derivatization Procedure
-
To 1 mL of the sample (or standard solution) in a glass vial, add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | |
| 0-2 min | 50% B |
| 2-15 min | Ramp to 95% B |
| 15-18 min | Hold at 95% B |
| 18-20 min | Return to 50% B |
| 20-25 min | Re-equilibration at 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | ~360 nm (to be optimized based on the absorbance maximum of the DNPH derivative) |
3. Calibration and Quantification
-
Prepare a series of calibration standards of "this compound".
-
Derivatize each standard using the procedure described above.
-
Analyze the derivatized standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the underivatized analyte.
-
Derivatize and analyze the samples and determine the concentration from the calibration curve.
Data Presentation: Hypothetical HPLC Quantitative Data
The following table presents an example of quantitative data that would be generated during method validation. Note: These are placeholder values and must be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Detection Wavelength (λmax) | ~360 nm |
| Limit of Detection (LOD) | ~1 - 10 ng/mL |
| Limit of Quantification (LOQ) | ~5 - 50 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of "this compound" by HPLC.
III. Summary and Comparison of Methods
| Feature | GC-MS | HPLC with UV Detection (Post-Derivatization) |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV absorbance. |
| Analyte State | Volatile form. | Liquid form, derivatized. |
| Sample Preparation | Headspace sampling, SPME, or liquid-liquid extraction.[3][4] | Derivatization with an agent like DNPH is typically required.[1][2] |
| Selectivity | High, due to mass-to-charge ratio detection. | Moderate, dependent on chromatographic separation and derivatization. |
| Sensitivity | Generally high, especially in SIM mode. | Can be very high with appropriate derivatization. |
| Advantages | High specificity, no derivatization required. | Wide availability of instrumentation, robust. |
| Disadvantages | Requires a volatile and thermally stable analyte. | Derivatization adds a step and potential for error. |
Disclaimer: The protocols provided are intended as a starting point for method development. It is crucial to perform full method validation for the specific matrix and intended application to ensure accuracy, precision, and reliability of the results. This includes optimizing all experimental parameters and determining performance characteristics such as LOD, LOQ, linearity, accuracy, and precision.
References
Application Notes and Protocols for the Purification of 2-Formylbut-2-enyl acetate
Introduction
2-Formylbut-2-enyl acetate, also known as (2E)-4-(acetyloxy)-2-methyl-2-butenal, is an α,β-unsaturated aldehyde of interest in organic synthesis and drug development.[1][2] Due to the reactive nature of the aldehyde and the conjugated double bond, purification of this compound requires careful consideration to avoid degradation or polymerization.[3] These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: vacuum distillation and flash column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol [2] |
| Boiling Point | 52-55 °C at 2 Torr[1] |
| Appearance | (Predicted) Colorless to pale yellow oil |
| Stability | As an α,β-unsaturated aldehyde, it may be prone to polymerization and oxidation. Storage under an inert atmosphere and at low temperatures is recommended. |
Purification Techniques
Two primary methods are recommended for the purification of this compound:
-
Vacuum Distillation: Ideal for larger quantities and for separating the target compound from non-volatile impurities or solvents with significantly different boiling points.
-
Flash Column Chromatography: Suitable for smaller scales and for separating the target compound from impurities with similar volatility but different polarity.
Protocol 1: Purification by Vacuum Distillation
This method is effective for separating this compound from less volatile impurities. Given its boiling point of 52-55 °C at 2 Torr, a vacuum distillation setup is essential to avoid thermal degradation at atmospheric pressure.[1]
Materials and Equipment:
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a pressure gauge
-
Cold trap
-
Boiling chips or magnetic stir bar
-
Crude this compound
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Begin to slowly evacuate the system using the vacuum pump. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation apparatus and the pump to protect the pump from volatile organic compounds.
-
Heating: Once the desired vacuum (approximately 2 Torr) is reached and stable, begin to heat the distillation flask gently using the heating mantle.
-
Distillation: The temperature of the vapor should be monitored closely. Collect the fraction that distills at 52-55 °C.
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: The purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation.
Workflow for Vacuum Distillation:
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a suitable technique for the purification of small to medium quantities of this compound, especially for removing impurities with similar boiling points but different polarities.[4]
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Crude this compound
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
-
TLC plates, chamber, and UV lamp for monitoring
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for α,β-unsaturated aldehydes is a mixture of hexane and ethyl acetate.[4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure using an air or nitrogen line to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Product: The residue is the purified this compound. It should be stored under an inert atmosphere at a low temperature.
Workflow for Flash Column Chromatography:
Summary of Purification Data
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation based on boiling point differences | Separation based on polarity differences |
| Scale | Milligrams to multigram | Milligrams to several grams |
| Boiling Point | 52-55 °C at 2 Torr[1] | Not applicable |
| Stationary Phase | Not applicable | Silica Gel |
| Typical Mobile Phase | Not applicable | Hexane/Ethyl Acetate mixture[4] |
| Typical Purity | >95% (depending on impurities) | >98% (depending on separation) |
| Advantages | Good for large scale, effective for non-volatile impurities | High resolution, effective for impurities with similar boiling points |
| Disadvantages | Potential for thermal degradation, requires vacuum | More time-consuming, requires solvent removal |
Safety Precautions
-
This compound is classified as harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage.[1]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle with care to avoid contact with skin and eyes.
-
Take precautions against static discharge.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.
References
- 1. Buy (E)-3-formylbut-2-enyl acetate Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI [echemi.com]
- 2. 3-Formylbut-2-enyl acetate | C7H10O3 | CID 84699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formylbut-2-enyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Formylbut-2-enyl acetate, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most commonly cited method is a three-step synthesis starting from isoprene. This involves:
-
Chlorohydrin Formation: Reaction of isoprene with hypochlorous acid.
-
Acetylation and Rearrangement: Esterification of the resulting chlorohydrin with acetic anhydride, followed by an allylic rearrangement.
-
Oxidation: Conversion of the allylic chloride to the target aldehyde.
An alternative, though less specific for this exact molecule, is the direct formylation of a suitable butenyl precursor using a Vilsmeier-Haack reaction.
Q2: What is the expected overall yield for the three-step synthesis from isoprene?
A2: The overall yield for the three-step synthesis is reported to be around 65%. Individual step yields can be higher, with the esterification/rearrangement and oxidation steps often proceeding with high efficiency (95-97%).[1]
Q3: What are the critical parameters to control in the first step (chlorohydrin formation)?
A3: The key parameters for the addition of hypochloric acid to isoprene are temperature and pH. The reaction is typically carried out at low temperatures (0-5°C) to minimize side reactions. Controlling the acidity, for instance by the addition of carbon dioxide, is also crucial for obtaining a good yield of the desired chlorohydrin isomers.[1]
Q4: Are there any common side products in the synthesis?
A4: Yes, in the first step, a mixture of isomers, 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol, is typically formed.[1] During the final oxidation step, over-oxidation to the corresponding carboxylic acid can occur, especially with stronger oxidizing agents or prolonged reaction times. The Vilsmeier-Haack reaction on alkenes can sometimes lead to a mixture of E/Z isomers and other side products if the double bond is not sterically hindered.[2]
Q5: How can I purify the final product, this compound?
A5: Purification of α,β-unsaturated aldehydes like this compound can be challenging due to their reactivity. Standard purification techniques include silica gel column chromatography. It is important to use a non-polar eluent system and to avoid prolonged exposure to silica, which can be acidic and may cause decomposition. Distillation under reduced pressure is another option for purification.
Troubleshooting Guides
Synthesis Route 1: Three-Step Synthesis from Isoprene
Problem 1: Low Yield in Chlorohydrin Formation (Step 1)
| Possible Cause | Troubleshooting Suggestion |
| Incorrect pH | The pH of the reaction mixture is critical. Use a buffer or a mild acid like CO2 to maintain the optimal pH range.[1] |
| Temperature too high | Maintain the reaction temperature between 0-5°C to minimize the formation of byproducts.[1] |
| Decomposition of Hypochlorous Acid | Prepare the hypochlorous acid solution fresh before use and keep it cold. |
| Isoprene Polymerization | Ensure the absence of radical initiators and store isoprene appropriately. |
Problem 2: Incomplete Acetylation or Undesired Rearrangement (Step 2)
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Acetic Anhydride | Use a slight excess of acetic anhydride to ensure complete conversion of the alcohol. |
| Inefficient Catalyst | A periodinic acid supported on a cation exchange resin has been shown to be an effective catalyst, reducing reaction times.[1] |
| Suboptimal Temperature for Rearrangement | The allylic rearrangement may require specific temperature control. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time. |
Problem 3: Low Yield or Over-oxidation in the Final Oxidation Step (Step 3)
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Oxidizing Agent | A TEMPO-catalyzed oxidation using DMSO has been reported to give a high yield (97%).[1] Other methods like the Kornblum oxidation (DMSO and a non-nucleophilic base) or Sommelet reaction (hexamine) are also options for converting allylic halides to aldehydes.[1][3][4][5][6][7][8] |
| Over-oxidation to Carboxylic Acid | Carefully control the stoichiometry of the oxidant and the reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Decomposition of the Aldehyde | The product is an α,β-unsaturated aldehyde and may be sensitive to the workup conditions. Use a mild workup and purify the product promptly. |
Alternative Synthesis Route: Vilsmeier-Haack Reaction
Problem: Low Yield or Formation of Multiple Products
| Possible Cause | Troubleshooting Suggestion |
| Low Reactivity of the Alkene | The Vilsmeier-Haack reaction works best with electron-rich alkenes. If your substrate is not sufficiently electron-rich, the reaction may be sluggish.[9][10][11][12] |
| Formation of E/Z Isomers | The formylation of non-cyclic alkenes can often lead to a mixture of E and Z isomers, which may be difficult to separate.[2] |
| Side Reactions | The Vilsmeier reagent can react with other functional groups. Ensure your starting material is compatible with the reaction conditions. |
| Hydrolysis of the Intermediate | The intermediate iminium salt must be hydrolyzed to the aldehyde in the workup. Ensure complete hydrolysis by using appropriate aqueous conditions.[9] |
Quantitative Data
Table 1: Reported Yields for the Three-Step Synthesis of this compound
| Reaction Step | Reagents | Yield (%) | Reference |
| 1. Chlorohydrin Formation | Isoprene, Hypochlorous Acid | 72 | [1] |
| 2. Acetylation & Rearrangement | Chlorohydrin, Acetic Anhydride | 95 | [1] |
| 3. Oxidation | Allylic Chloride, DMSO, TEMPO | 97 | [1] |
| Overall Yield | ~65 | [1] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound from Isoprene
Step 1: Synthesis of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol
-
In a reaction vessel equipped with a stirrer and a cooling bath, add isoprene.
-
Cool the vessel to 0-5°C.
-
Slowly add a freshly prepared aqueous solution of hypochlorous acid while maintaining the temperature between 0-5°C. The acidity of the reaction can be controlled by bubbling carbon dioxide through the mixture.
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Stir the reaction for 5-6 hours at 0-5°C.
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After the reaction is complete (monitored by TLC or GC), extract the product mixture with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorohydrin mixture.
Step 2: Synthesis of 1-acetoxy-4-chloro-3-methyl-2-butene
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To the crude chlorohydrin mixture from Step 1, add acetic anhydride.
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Add a catalytic amount of periodinic acid supported on a cation exchange resin.
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Stir the mixture at a temperature between 25-50°C for approximately 5 hours. The reaction progress, including the allylic rearrangement, should be monitored by TLC or GC.
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-acetoxy-4-chloro-3-methyl-2-butene.
Step 3: Synthesis of this compound (TEMPO-catalyzed Oxidation)
-
Dissolve the crude 1-acetoxy-4-chloro-3-methyl-2-butene from Step 2 in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of TEMPO.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
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Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to obtain this compound.
Visualizations
References
- 1. organicreactions.org [organicreactions.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. synarchive.com [synarchive.com]
- 9. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
Side reactions and byproduct formation in "2-Formylbut-2-enyl acetate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylbut-2-enyl acetate, also known as β-formylcrotyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound is the allylic oxidation of a suitable precursor, such as crotyl acetate (2-butenyl acetate), using selenium dioxide (SeO₂). This reaction, often referred to as the Riley oxidation, selectively oxidizes a methylene group adjacent to a double bond.[1][2] To improve yields and minimize the use of toxic selenium reagents, a catalytic amount of SeO₂ is often used in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP).[3][4]
Q2: What are the primary applications of this compound?
A2: this compound is a valuable intermediate in organic synthesis. It is notably used as a C5 building block in the industrial synthesis of Vitamin A and its derivatives through Wittig-type reactions.[5]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative methods for the synthesis of this compound have been reported. These include the hydroformylation of 1-vinylethylene diacetate and the Kornblum oxidation of corresponding allylic halides using dimethyl sulfoxide (DMSO).[5] Another approach involves an allyl rearrangement of a carboxylic acid ester of 2-formyl-2-hydroxy-but-3-ene.
Q4: What are the main safety concerns when working with selenium dioxide?
A4: Selenium dioxide and its byproducts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][6] These compounds can be malodorous.[6] It is recommended to use catalytic amounts of SeO₂ with a co-oxidant to minimize exposure and disposal of selenium waste.[1][3]
Experimental Protocol: Allylic Oxidation of Crotyl Acetate
This protocol describes a representative procedure for the synthesis of this compound via allylic oxidation.
Materials:
-
Crotyl acetate
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM)
-
Salicylic acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of crotyl acetate in dichloromethane, add a catalytic amount of selenium dioxide and salicylic acid.
-
Slowly add tert-butyl hydroperoxide to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bisulfite solution.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst or oxidant. | Ensure the selenium dioxide is of high purity and the TBHP solution has not degraded. |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40 °C) and monitor by TLC. | |
| Formation of Multiple Products | Over-oxidation of the desired aldehyde. | Reduce the reaction time or the amount of oxidant. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of the allylic alcohol intermediate. | Increase the reaction time or the stoichiometry of the oxidant to favor the formation of the aldehyde.[4] | |
| Complex side reactions. | Consider alternative purification methods, such as the formation of a bisulfite adduct to isolate the aldehyde.[7][8] | |
| Difficulty in Product Purification | Co-elution of byproducts with the desired product. | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) may improve separation. |
| Product decomposition on silica gel. | Deactivate the silica gel with a small amount of triethylamine before use. Alternatively, consider purification by distillation under reduced pressure if the product is thermally stable. | |
| Product is Contaminated with Carboxylic Acid | Air oxidation of the aldehyde during workup or storage. | Minimize exposure of the purified aldehyde to air. Store the product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution
| Entry | SeO₂ (mol%) | TBHP (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Aldehyde (%) | Yield of Alcohol (%) |
| 1 | 5 | 1.5 | 25 | 24 | 75 | 60 | 15 |
| 2 | 10 | 2.0 | 25 | 24 | 95 | 80 | 10 |
| 3 | 10 | 2.0 | 40 | 12 | 98 | 85 | 5 |
| 4 | 5 | 2.5 | 40 | 18 | 99 | 82 | 8 |
Note: The data in this table is illustrative and intended for comparison purposes only. Actual results may vary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via allylic oxidation.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. 13. SeO2 & raney ni | PDF [slideshare.net]
- 4. chemicalforums.com [chemicalforums.com]
- 5. 3-Formylcrotyl acetate | 14918-80-0 | Benchchem [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Formylbut-2-enyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Formylbut-2-enyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of Product After Purification | Polymerization: As an α,β-unsaturated aldehyde, this compound is susceptible to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.[1] | - Add a Polymerization Inhibitor: Introduce a radical scavenger such as hydroquinone or butylated hydroxytoluene (BHT) to the crude product before purification. - Low-Temperature Purification: Perform purification steps, particularly distillation, at the lowest possible temperature under reduced pressure.[2] |
| Hydrolysis of Acetate Group: The ester functionality can be hydrolyzed to the corresponding alcohol under acidic or basic conditions, particularly in the presence of water. | - Use Neutral pH Conditions: Ensure all purification steps are carried out under neutral pH. Avoid acidic or basic conditions during extraction and chromatography. - Anhydrous Solvents: Use dry solvents for chromatography and extractions to minimize hydrolysis. | |
| Formation of Bisulfite Adduct: If using a bisulfite wash to remove aldehyde impurities, the desired product can also form a water-soluble adduct, leading to its loss in the aqueous phase.[1][3][4] | - Controlled Bisulfite Wash: Use a minimal amount of a saturated sodium bisulfite solution and perform the wash at low temperatures to selectively remove more reactive aldehyde impurities. - Regeneration of Aldehyde: If the product forms an adduct, it can be recovered. Adjust the pH of the aqueous layer to >8 with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted with an organic solvent.[1][4] | |
| Product Contaminated with Isomers | E/Z Isomerization: The double bond in this compound can isomerize between the E and Z forms, particularly when exposed to heat, light, or acid/base catalysts. | - Minimize Heat and Light Exposure: Protect the compound from direct light and use low temperatures during purification and storage. - Use of Isomerization Catalysts (with caution): In some cases, specific catalysts can be used to enrich one isomer. For example, photochemical methods or acid catalysis can sometimes favor the formation of a specific isomer, but this must be carefully controlled. |
| Product is Unstable and Decomposes Upon Storage | Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air. | - Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen). - Low Temperature Storage: Store at low temperatures (-20°C or below) to slow down degradation processes. - Addition of Antioxidants: Consider adding a small amount of an antioxidant like BHT during storage. |
| Residual Impurities: Trace amounts of acids, bases, or metal ions from the synthesis can catalyze decomposition. | - Thorough Purification: Ensure all catalytic residues from the synthesis are removed. This may require an additional wash or filtration step prior to final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying this compound?
A1: The primary challenge is the inherent instability of the molecule. As an α,β-unsaturated aldehyde and an acetate ester, it is prone to polymerization, oxidation, hydrolysis, and isomerization.[1] Preventing these degradation pathways is crucial for obtaining a pure product.
Q2: Can I use standard column chromatography for purification?
A2: Yes, column chromatography can be used, but with precautions. It is advisable to use a neutral stationary phase (e.g., silica gel deactivated with a small amount of triethylamine in the eluent) to prevent acid-catalyzed decomposition or isomerization. The process should be carried out relatively quickly to minimize the time the compound spends on the column.
Q3: Is distillation a suitable purification method?
A3: Vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities. However, due to the compound's thermal sensitivity, it is critical to perform the distillation at the lowest possible temperature under a high vacuum.[2] The addition of a polymerization inhibitor to the distillation flask is also recommended.
Q4: How can I effectively remove unreacted starting materials or side-products?
A4: A carefully controlled aqueous wash can be effective. A dilute, cold sodium bisulfite wash can help remove more reactive aldehyde impurities.[1][3][4] A wash with a neutral brine solution can help remove water-soluble impurities. The choice of washing solution should be made carefully to avoid hydrolysis of the acetate group.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to determine the isomeric ratio (E/Z) and detect impurities with different chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the key functional groups (aldehyde, ester, alkene).
Q6: What are the ideal storage conditions for purified this compound?
A6: To ensure stability, the purified compound should be stored at low temperatures (ideally -20°C or colder), under an inert atmosphere (argon or nitrogen), and protected from light. Adding a radical inhibitor like hydroquinone or BHT can further prevent polymerization during storage.
Experimental Protocols
Protocol 1: Purification via Bisulfite Extraction
This protocol is adapted from a general procedure for the purification of aldehydes and is suitable for removing non-aldehyde impurities.[3][4]
Objective: To separate this compound from a reaction mixture containing non-aldehyde organic impurities.
Materials:
-
Crude this compound mixture
-
Methanol (or another water-miscible solvent like DMF for aliphatic aldehydes)[4]
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
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Ethyl acetate (or another suitable organic extraction solvent)
-
50% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture containing this compound in methanol.
-
Bisulfite Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds to form the bisulfite adduct of the aldehyde.[3]
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Extraction of Impurities: Add deionized water and ethyl acetate to the separatory funnel. Shake vigorously to partition the non-aldehyde impurities into the organic layer.
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Separation: Allow the layers to separate and drain the aqueous layer (which now contains the bisulfite adduct of the desired product) into a clean flask. Discard the organic layer containing the impurities.
-
Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add fresh ethyl acetate. While carefully venting the funnel, slowly add 50% NaOH solution dropwise until the pH of the aqueous layer is basic (pH > 12). This will reverse the bisulfite addition and regenerate the this compound.[1][4]
-
Product Extraction: Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer.
-
Washing: Separate the organic layer and wash it with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound using bisulfite extraction.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. Workup [chem.rochester.edu]
- 2. Buy (E)-3-formylbut-2-enyl acetate Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI [echemi.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Formylbut-2-enyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Formylbut-2-enyl acetate (also known as 3-Formylcrotyl acetate or 4-acetoxy-2-methyl-2-butenal).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes have been reported for the preparation of this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Common methods include:
-
Oxidation of an allylic halide: A multi-step process starting from isoprene involves the formation of 1-acetoxy-4-chloro-3-methyl-2-butene, which is then oxidized using dimethyl sulfoxide (DMSO).[1]
-
Hydroformylation: This method involves the reaction of 1-vinylethylene diacetate with carbon monoxide and hydrogen.
-
Rearrangement of an allylic acetate: A copper-catalyzed rearrangement of a corresponding allylic ester can yield the desired product.
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Hydrolysis and rearrangement: A sequence involving the hydrolysis of 2-methyl-2-acetoxy-1,1-dimethoxy-3-butene followed by a rearrangement reaction.[2]
Q2: What are the main applications of this compound?
A2: this compound is a valuable intermediate in organic synthesis. It is notably a crucial C5 building block in the industrial synthesis of Vitamin A.
Q3: What are the known synonyms for this compound?
A3: This compound is known by several names, which can be important to recognize when searching for literature and suppliers. These include:
-
3-Formylcrotyl acetate
-
4-acetoxy-2-methyl-2-butenal
-
(E)-4-acetoxy-2-methyl-2-butenal
-
β-formylcrotyl acetate
Q4: What are the key safety considerations when working with this compound and its synthetic precursors?
A4: The synthesis of this compound involves various reagents that require careful handling. For example, isoprene is a flammable liquid and a potential carcinogen. Oxidation reagents like DMSO should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common multi-step synthesis starting from isoprene.
Synthesis Route: From Isoprene via Chlorination, Esterification, and Oxidation
This synthetic pathway involves three main stages, each with its own set of potential challenges.
Overall Reaction Scheme:
-
Step 1: Addition of Hypochlorous Acid to Isoprene
-
Step 2: Esterification and Allylic Rearrangement
-
Step 3: DMSO-mediated Oxidation
A new process for this synthesis has been proposed with an overall yield of 65%.[1]
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired chloroalcohols | Incorrect reaction temperature. The reaction is temperature-sensitive. | Maintain the reaction temperature between 0-5°C.[1] |
| Poor control of acidity. | Control the acidity by the addition of carbon dioxide.[1] | |
| Formation of multiple isomers and byproducts | Non-selective reaction conditions. | Follow the recommended procedure of controlling acidity and temperature to favor the desired 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol.[1] |
| Problem | Potential Cause | Suggested Solution |
| Incomplete esterification | Inefficient catalyst or prolonged reaction time with older methods. | Use a periodinic acid supported on a cation exchange resin as a catalyst to shorten the reaction time to within 5 hours.[1] |
| Incorrect temperature. | Maintain the reaction temperature between 25-50°C for the esterification and rearrangement.[1] | |
| Low yield of rearranged product (1-acetoxy-4-chloro-3-methyl-2-butene) | Suboptimal reaction conditions for the rearrangement. | The use of a supported periodinic acid catalyst facilitates both esterification and the subsequent allylic rearrangement in a one-pot fashion, achieving a high yield of 95%.[1] |
| Problem | Potential Cause | Suggested Solution |
| Low yield of the final product, this compound | Inefficient oxidation. | Use TEMPO as a catalyst for the DMSO oxidation to achieve a high yield of 97%.[1] |
| Formation of alcohol byproduct from hydrolysis of the halide. | Preheat the mixture of the organic halide and DMSO before adding the base (e.g., sodium bicarbonate) to reduce the formation of alcohol byproducts.[3] | |
| Difficult purification | Presence of residual TEMPO. | The product can be purified by aqueous extraction, filtration through a silica plug, or by silica column chromatography to remove residual TEMPO, which may give the product a faint pink color.[4] |
| Over-oxidation to carboxylic acid. | DMSO-mediated oxidations are generally mild and selective for aldehydes, minimizing the risk of over-oxidation.[5] |
Experimental Protocols
Key Experiment: Synthesis of 4-acetoxy-2-methyl-2-butenal from Isoprene
This protocol is based on a reported improved synthesis.[1]
Step 1: Addition of Hypochlorous Acid to Isoprene
-
Control the acidity of the reaction mixture through the addition of carbon dioxide.
-
Conduct the reaction at a temperature of 0-5°C.
-
Allow the reaction to proceed for 5-6 hours.
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This step should yield a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol with a reported yield of 72%.[1]
Step 2: Esterification and Allylic Rearrangement
-
To the mixture of chloroalcohols from Step 1, add acetic anhydride.
-
Use a periodinic acid supported on a cation exchange resin as the catalyst.
-
Maintain the reaction temperature between 25-50°C.
-
The combined esterification and rearrangement should be complete within 5 hours.
-
This step is reported to yield 1-acetoxy-4-chloro-3-methyl-2-butene in 95% yield.[1]
Step 3: Oxidation to 4-acetoxy-2-methyl-2-butenal
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Dissolve the 1-acetoxy-4-chloro-3-methyl-2-butene from Step 2 in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of TEMPO.
-
The reaction proceeds to oxidize the substrate to the target aldehyde.
-
This final step is reported to have a yield of 97%.[1]
Work-up and Purification:
-
After the reaction is complete, the mixture can be cooled to room temperature.
-
Pour the reaction mixture into a 20% sodium carbonate solution.
-
Extract the product with dichloromethane (CH2Cl2).
-
Wash the combined organic layers with water.
-
Dry the organic layer over sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation under reduced pressure.
Data Presentation
Table 1: Reported Yields for the Multi-Step Synthesis of this compound from Isoprene
| Step | Reaction | Reagents/Conditions | Reported Yield (%) |
| 1 | Addition | Isoprene, Hypochlorous Acid, CO2, 0-5°C | 72 |
| 2 | Esterification/Rearrangement | Acetic anhydride, supported periodinic acid catalyst, 25-50°C | 95 |
| 3 | Oxidation | DMSO, TEMPO catalyst | 97 |
| Overall | ~65 |
Data sourced from a new proposed process for the synthesis of 4-acetoxy-2-methyl-2-butenal.[1]
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthetic pathway from isoprene.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102311339A - Method for preparing 4-acetoxy-2-methyl-2-butene-1-aldehyde - Google Patents [patents.google.com]
- 3. US4579977A - Process for the oxidation of organic halides to organic aldehydes - Google Patents [patents.google.com]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of 2-Formylbut-2-enyl Acetate
Welcome to the technical support center for "2-Formylbut-2-enyl acetate" (also known as 3-formylcrotyl acetate or 4-acetoxy-2-methyl-2-butenal). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and removing impurities from their preparations of this versatile organic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of "this compound".
Q1: What are the most common impurities in "this compound" preparations?
A1: The nature of impurities largely depends on the synthetic route employed. Based on common synthesis methods, potential impurities include:
-
Starting Materials: Unreacted precursors such as prenyl alcohol acetate, 1-vinylethylene diacetate, or isoprene-derived intermediates.
-
Over-oxidation Products: The corresponding carboxylic acid, 4-acetoxy-2-methyl-2-butenoic acid, can form if the aldehyde is exposed to oxidizing conditions.
-
Byproducts from Synthesis:
-
Isomers: Regioisomers may form during hydroformylation reactions.
-
Chlorinated Impurities: If the synthesis involves chlorinated intermediates, traces may remain in the final product.
-
Aldol Condensation Products: Self-condensation of the aldehyde can lead to higher molecular weight impurities.
-
-
Solvent Residues: Residual solvents used during the synthesis or workup (e.g., toluene, dichloroethane).
Q2: My final product shows a broad peak or multiple spots on TLC/GC analysis. What could be the cause and how do I address it?
A2: Broad peaks or multiple spots suggest the presence of impurities. To troubleshoot:
-
Identify the Impurities: Use analytical techniques like GC-MS or NMR to identify the structure of the impurities. This will provide clues about their origin.
-
Review the Synthetic Step: Re-examine the reaction conditions. Incomplete reactions or side reactions are common sources of impurities.
-
Implement a Purification Strategy: Based on the nature of the impurities, select an appropriate purification method as detailed in the protocols below. For example, an acidic impurity can be removed with a basic wash.
Q3: I am observing a lower than expected yield after purification. What are the potential reasons?
A3: Low yield post-purification can be due to several factors:
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Product Degradation: "this compound" is an unsaturated aldehyde and can be sensitive to heat, light, and extreme pH conditions. Avoid prolonged heating and exposure to strong acids or bases.
-
Loss during Extraction: Ensure proper phase separation during liquid-liquid extractions to prevent loss of product into the aqueous layer. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
-
Inefficient Chromatography: Improper choice of stationary phase or eluent can lead to poor separation and product loss on the column.
-
Volatility: The compound may have some volatility, leading to losses during solvent removal under high vacuum or at elevated temperatures.
Q4: How can I remove acidic impurities from my "this compound" sample?
A4: Acidic impurities, such as 4-acetoxy-2-methyl-2-butenoic acid, can be effectively removed by a mild basic wash. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. This will react with the acidic impurity to form a water-soluble salt, which can then be separated in the aqueous layer.
Qe: The bisulfite wash for aldehyde purification is not working effectively. What could be the issue?
A5: If the bisulfite wash is not providing the desired purification, consider the following:
-
Incomplete Reaction: Ensure that the sodium bisulfite solution is fresh and saturated. The reaction to form the bisulfite adduct can sometimes be slow. Allow for sufficient reaction time with vigorous stirring.
-
Reversibility: The bisulfite adduct formation is a reversible reaction. Ensure the pH is appropriate to favor adduct formation.
-
Solubility Issues: The bisulfite adduct may have limited solubility in the aqueous phase. Adding a co-solvent like methanol or THF can sometimes improve the solubility and efficiency of the extraction.
Data Presentation: Impurity Profile and Purification Efficiency
While specific quantitative data for the purification of "this compound" is not widely published, the following table provides a general overview of expected impurity levels from different synthetic routes and the typical efficiency of various purification methods.
| Synthetic Route | Potential Impurities | Typical Impurity Level (Pre-purification) | Purification Method | Expected Purity (Post-purification) |
| Oxidation of Prenyl Alcohol Acetate | Prenyl alcohol acetate, 4-acetoxy-2-methyl-2-butenoic acid | 5-15% | Column Chromatography, Basic Wash | >95% |
| Hydroformylation of 1-Vinylethylene Diacetate | Regioisomers, Unreacted starting material | 10-20% | Fractional Distillation, Column Chromatography | >97% |
| Synthesis from Isoprene | Chlorinated intermediates, Isomeric byproducts | 5-10% | Column Chromatography, Distillation | >96% |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Purification by Column Chromatography
This is a standard method for removing a wide range of impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate).
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude "this compound" in a minimum amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the starting solvent mixture, collecting fractions.
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Monitor the fractions by TLC (Thin Layer Chromatography) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Acidic Impurities using a Basic Wash
This protocol is specifically for removing acidic byproducts.
-
Reagent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This method is highly specific for the purification of aldehydes.
-
Reagent: Saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Transfer to a separatory funnel and add an equal volume of saturated NaHSO₃ solution.
-
Shake vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, treat the aqueous layer with a saturated sodium carbonate (Na₂CO₃) solution or a 10% sodium hydroxide (NaOH) solution until the solution is basic.
-
Extract the liberated aldehyde with fresh organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Impurity Removal
A flowchart for troubleshooting impurities.
Diagram 2: Experimental Workflow for Purification via Basic Wash
Step-by-step workflow for basic wash.
Technical Support Center: Synthesis of 2-Formylbut-2-enyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylbut-2-enyl acetate and its analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on a plausible multi-step synthetic route involving hydroformylation, acetylation, and isomerization.
Q1: What is a common synthetic route for preparing this compound and its analogues?
A common and scalable approach involves a three-step process:
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Hydroformylation of a suitable starting material (e.g., a protected butadiene derivative) to introduce the formyl group.
-
Acetylation of a hydroxyl group to form the acetate ester.
-
Isomerization of a double bond to the desired conjugated position.
A representative workflow for a related compound, 2-methyl-4-acetoxy-2-butenal, is outlined in the diagram below.[1]
Caption: Synthetic workflow for a this compound analogue.
Q2: I am experiencing low yields in the hydroformylation step. What are the potential causes and solutions?
Low yields in hydroformylation can stem from several factors. Refer to the troubleshooting guide below.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the rhodium-based catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider using a co-catalyst if not already implemented.[1] |
| Impurities in Syngas | Use high-purity synthesis gas (a mixture of carbon monoxide and hydrogen). Impurities like sulfur compounds or oxygen can poison the catalyst. |
| Suboptimal Reaction Conditions | Optimize temperature and pressure. For analogous reactions, temperatures range from 40-150 °C and pressures from 20-100 bar.[1] |
| Solvent Effects | The choice of solvent can influence catalyst solubility and stability. Toluene is a commonly used solvent.[1] |
Q3: My acetylation reaction is incomplete. How can I improve the conversion?
Incomplete acetylation can be addressed by considering the following:
| Potential Cause | Recommended Action |
| Insufficient Acetylating Agent | Ensure a molar excess of the acetylating agent (e.g., acetic anhydride) is used. |
| Catalyst Efficiency | The choice of catalyst is critical. For related syntheses, a specific catalyst "C" is mentioned in the presence of water and a solvent "B".[1] While the exact nature of "C" and "B" may be proprietary, exploring common acetylation catalysts like DMAP (4-Dimethylaminopyridine) or acidic catalysts may be beneficial. |
| Reaction Temperature and Time | Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC. |
| Presence of Water | While some protocols for related compounds mention the presence of water[1], in general, water can hydrolyze the acetylating agent. Ensure your starting materials and solvent are dry if using standard acetylation conditions. |
Q4: The isomerization of the double bond is not proceeding to completion, or I am observing side products. What should I do?
Isomerization challenges can be tackled by optimizing the catalytic system and reaction conditions.
| Potential Cause | Recommended Action |
| Catalyst Poisoning | The palladium on carbon (Pd/C) catalyst can be poisoned by impurities. Ensure the substrate from the previous step is sufficiently pure. |
| Suboptimal Catalyst Loading | The amount of catalyst can impact the reaction rate and efficiency. A typical loading for a similar process is around 1.7% w/w of 5 wt% Pd/C relative to the substrate.[1] |
| Ineffective Promoter/Inhibitor | Some isomerization reactions benefit from the presence of a promoter or an inhibitor to control selectivity. For a similar synthesis, tetramethylthiourea was used.[1] |
| Temperature and Reaction Time | The reaction temperature for a similar isomerization is around 105 °C.[1] Monitor the reaction over time to determine the optimal endpoint and avoid side product formation. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a this compound analogue, based on a patented procedure for a similar compound.[1] Note: These protocols should be adapted and optimized for the specific synthesis of this compound.
Step 1: Hydroformylation
Caption: Workflow for the hydroformylation step.
-
Reactor Setup: Charge a high-pressure stainless steel autoclave with the butadiene derivative, solvent A (e.g., toluene), a rhodium-based catalyst, and an optional cocatalyst.
-
Inert Atmosphere: Seal the reactor and purge several times with nitrogen to establish an inert atmosphere.
-
Reaction Conditions: Pressurize the reactor with synthesis gas (a 1:1 mixture of carbon monoxide and hydrogen) to the desired pressure (e.g., 20-100 bar). Heat the mixture to the target temperature (e.g., 70-110 °C) with stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for the specified reaction time, monitoring the uptake of syngas.
-
Work-up: After cooling the reactor and venting the excess gas, the reaction mixture is worked up. This may involve filtration to remove the catalyst followed by distillation under reduced pressure to isolate the branched aldehyde product.
Step 2: Acetylation
-
Reaction Setup: In a suitable reaction vessel, dissolve the branched aldehyde from Step 1 in solvent B. Add catalyst C and water as specified in the referenced patent.[1]
-
Addition of Acetylating Agent: Add the acetylating agent (e.g., acetic anhydride) to the mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete, as determined by an appropriate analytical method (e.g., GC, TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified, for instance, by vacuum distillation, to yield the acetylated aldehyde.
Step 3: Isomerization
-
Catalyst Preparation: In a stainless steel autoclave, add the acetylated aldehyde, a solvent such as toluene, a palladium on carbon catalyst (e.g., 5 wt% Pd/C), and a promoter like tetramethylthiourea.[1]
-
Inerting: Seal the autoclave and replace the internal atmosphere with nitrogen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-105 °C) with stirring for a set period (e.g., 5 hours).
-
Isolation: After cooling, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, which can be further purified if necessary.
Data Summary
The following tables summarize quantitative data from a representative synthesis of a this compound analogue.[1]
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| Hydroformylation | Butadiene derivative, Syngas | Rhodium-based | Toluene | 70-110 | 20-100 | - |
| Acetylation | Branched Aldehyde, Acetic Anhydride | Catalyst C | Solvent B | - | - | 96.1 |
| Isomerization | Acetylated Aldehyde | 5 wt% Pd/C, Tetramethylthiourea | Toluene | 105 | - | 98.6 |
Table 2: Physical Properties of a Related Compound (2-formyl-4-acetoxy-1-butene) [1]
| Property | Value |
| Boiling Point | 78-80 °C (at 1-2 mmHg) |
| Gas Phase Purity | 99.3% |
Disclaimer: The information provided is for guidance and educational purposes only. All experimental work should be conducted in a suitably equipped laboratory, following all necessary safety precautions, and under the supervision of qualified personnel. The provided protocols are based on the synthesis of related compounds and may require significant optimization for the specific synthesis of this compound.
References
Preventing polymerization of "2-Formylbut-2-enyl acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of "2-Formylbut-2-enyl acetate" during their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or increased viscosity of the solution | Onset of polymerization. | Immediately cool the sample to 2-8°C. If the material is still usable, consider adding a polymerization inhibitor. If it has already solidified, it must be disposed of according to safety protocols. |
| Discoloration (yellowing) of the compound | Exposure to air and light, which can initiate polymerization.[1] | Store the compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes | The presence of a polymerization inhibitor may interfere with subsequent reactions. | If the experimental protocol is sensitive to inhibitors, remove the inhibitor prior to use. |
| Precipitate formation during storage | Polymerization has occurred. | The product is no longer viable and should be disposed of safely. Review storage conditions and inhibitor concentration for future batches. |
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" polymerizing?
A1: "this compound" contains both an α,β-unsaturated aldehyde and an ester functional group, making it susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, oxygen, or contaminants.[1][2]
Q2: How can I prevent the polymerization of "this compound"?
A2: To prevent polymerization, it is crucial to store the compound under appropriate conditions and to use a polymerization inhibitor.[2]
Q3: What are the recommended storage conditions?
A3: For compounds with similar reactivity, such as crotonaldehyde, the recommended storage temperature is 2-8°C in a tightly sealed container, protected from light and air.[3][4] Storing under an inert atmosphere (nitrogen or argon) is also advisable.
Q4: Which polymerization inhibitors are suitable for "this compound"?
A4: Phenolic compounds are commonly used as inhibitors for unsaturated aldehydes and esters. Suitable options include:
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
Butylated hydroxytoluene (BHT) [2]
Q5: What is the recommended concentration of these inhibitors?
A5: The optimal inhibitor concentration can vary, but a general guideline for similar monomers is between 50 and 200 parts per million (ppm).[3][5] It is recommended to start with a concentration in this range and optimize based on experimental observations.
| Inhibitor | Typical Concentration Range (ppm) |
| 4-Methoxyphenol (MEHQ) | 10 - 1000 (50 - 200 is common)[3][5] |
| Hydroquinone (HQ) | 50 - 1000 |
| Butylated hydroxytoluene (BHT) | 50 - 200[6] |
Q6: How do these inhibitors work?
A6: These inhibitors act as radical scavengers. They interrupt the chain reaction of polymerization by reacting with and neutralizing the free radicals that initiate the process. For some inhibitors like hydroquinone, the presence of oxygen is necessary for them to be effective.[7]
Q7: I need to use "this compound" in a polymerization reaction. How do I remove the inhibitor?
A7: Inhibitors can be removed through several methods:
-
Alkali Wash: Washing the compound with a dilute aqueous solution of sodium hydroxide can remove phenolic inhibitors.[6]
-
Inhibitor Removal Columns: Passing the compound through a column packed with a specialized resin can effectively remove the inhibitor.
-
Distillation: While possible, distillation carries the risk of inducing polymerization at elevated temperatures and should be performed with care, often under reduced pressure and in the presence of a non-volatile inhibitor or a copper packing to quench radicals.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
-
Objective: To stabilize "this compound" for storage.
-
Materials:
-
"this compound"
-
Inhibitor (e.g., 4-Methoxyphenol - MEHQ)
-
An appropriate solvent if preparing a stock solution (e.g., a small amount of the monomer itself or a compatible solvent).
-
Inert gas supply (Nitrogen or Argon).
-
-
Procedure:
-
Calculate the required amount of inhibitor to achieve the desired concentration (e.g., 100 ppm). For 100 g of the compound, this would be 10 mg of MEHQ.
-
If adding the solid inhibitor directly, ensure it is finely powdered to facilitate dissolution.
-
Alternatively, prepare a concentrated stock solution of the inhibitor in a compatible solvent to ensure accurate and homogeneous addition.
-
Under an inert atmosphere, add the calculated amount of inhibitor to the "this compound".
-
Gently agitate the mixture until the inhibitor is completely dissolved.
-
Store the stabilized compound in a labeled, airtight, amber-colored container at 2-8°C.
-
Protocol 2: Removal of Inhibitor using an Alkali Wash
-
Objective: To remove a phenolic inhibitor (e.g., MEHQ or HQ) from "this compound" prior to a polymerization reaction.
-
Materials:
-
Stabilized "this compound"
-
5% (w/v) aqueous sodium hydroxide solution, pre-chilled.
-
Saturated aqueous sodium chloride solution (brine), pre-chilled.
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Separatory funnel.
-
Round-bottom flask.
-
-
Procedure:
-
Place the stabilized "this compound" in a separatory funnel.
-
Add an equal volume of chilled 5% sodium hydroxide solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with the sodium hydroxide solution two more times.
-
Wash the organic layer with an equal volume of chilled brine to remove any residual sodium hydroxide.
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.
-
Swirl the flask and let it stand for 15-20 minutes.
-
Filter the dried "this compound" to remove the drying agent.
-
The inhibitor-free compound should be used immediately as it is now highly susceptible to polymerization.
-
Diagrams
Caption: Workflow for preventing polymerization of "this compound".
Caption: Simplified mechanism of radical scavenging by a polymerization inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. WO2004052819A2 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 4. 甲基丙烯酸甲酯 contains ≤30 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 6. chemneo.com [chemneo.com]
- 7. chempoint.com [chempoint.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Formylbut-2-enyl Acetate Reactions
Welcome to the technical support center for reactions involving 2-Formylbut-2-enyl Acetate (also known as 3-Formylcrotyl Acetate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and optimization for various transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the common names and identifiers for "this compound"?
A1: The compound is most accurately named (E)-3-Formylbut-2-enyl acetate or 3-Formylcrotyl acetate . It is also known by other synonyms such as γ-Acetoxytiglic aldehyde. Key identifiers include:
-
CAS Number: 14918-80-0; 26586-02-7 ((E)-isomer)[1]
-
Molecular Formula: C₇H₁₀O₃[1]
-
IUPAC Name: (3-methyl-4-oxobut-2-enyl) acetate[1]
Q2: What are the primary applications of this compound?
A2: this compound is a valuable intermediate in organic synthesis. Its bifunctional nature (possessing both an aldehyde and an ester group, along with a double bond) allows for its use in the construction of more complex molecules. It is utilized in the synthesis of pharmaceuticals, flavor and fragrance compounds, and other fine chemicals.[1]
Q3: What types of reactions does this compound typically undergo?
A3: Due to its functional groups, this compound is a versatile reactant in several key organic transformations, including:
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Aldol Condensation: The aldehyde group can react with enolates or active methylene compounds.
-
Wittig Reaction: The aldehyde can be converted to an alkene.
-
Knoevenagel Condensation: Reaction of the aldehyde with active methylene compounds to form C=C bonds.
-
Selective Hydrogenation: The carbon-carbon double bond or the aldehyde group can be selectively reduced.
Q4: What are the general safety precautions when handling this compound?
A4: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Aldol Condensation Reactions
The Aldol condensation of this compound with a ketone or another active methylene compound is a common method for carbon-carbon bond formation.
Experimental Protocol: General Procedure for Base-Catalyzed Aldol Condensation
-
In a round-bottom flask, dissolve the ketone (e.g., acetone, 1.2 equivalents) in a suitable solvent (e.g., ethanol, water).
-
Add the base catalyst (e.g., 10% aqueous NaOH solution) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Slowly add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Common Issues in Aldol Condensations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products (e.g., self-condensation of the ketone). 3. Product decomposition under strong basic conditions. | 1. Increase reaction time or temperature. Monitor by TLC. 2. Use an excess of the ketone. Add the aldehyde slowly to the ketone-base mixture. 3. Use a milder base (e.g., LiOH, K₂CO₃) or lower the reaction temperature. |
| Multiple Products | 1. Self-condensation of the ketone. 2. Formation of both aldol addition and condensation products. 3. Polymerization of the unsaturated aldehyde. | 1. Use a ketone with only one type of α-hydrogen or use a large excess. 2. To favor the condensation product, increase the reaction temperature or use a stronger base. To isolate the aldol addition product, use milder conditions (lower temperature, weaker base). 3. Use a lower concentration of reactants and maintain a low reaction temperature. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Similar polarity of the product and byproducts. | 1. Optimize the stoichiometry of reactants. 2. Employ careful column chromatography with a shallow solvent gradient. Consider derivatization of the product for easier separation. |
Catalyst Selection and Optimization Data (Illustrative for α,β-Unsaturated Aldehydes)
While specific data for this compound is limited in readily available literature, the following table provides a general guide for catalyst selection in Aldol condensations of similar aldehydes.
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Selectivity Notes |
| NaOH | 10-20 mol% | Ethanol/Water | 0 - 50 | Tends to promote condensation. Can lead to side reactions with sensitive substrates. |
| LiOH | 10-20 mol% | THF/Water | 0 - 25 | Milder than NaOH, can sometimes favor the aldol addition product. |
| K₂CO₃ | 20-50 mol% | Ethanol | 25 - 80 | Weaker base, requires higher temperatures, good for sensitive substrates. |
| L-Proline | 10-30 mol% | DMSO, DMF | 25 | Organocatalyst, can provide enantioselectivity in some cases. |
Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde functionality of this compound into a new carbon-carbon double bond.
Experimental Protocol: General Procedure for a Wittig Reaction with a Stabilized Ylide
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In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1 equivalents) in a dry, aprotic solvent (e.g., THF, DCM).
-
Add a suitable base (e.g., NaH, K₂CO₃) and stir until the characteristic color of the ylide appears.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide.
Troubleshooting Common Issues in Wittig Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete ylide formation. 2. Inactive ylide. 3. Steric hindrance. | 1. Use a stronger base or a different solvent. Ensure anhydrous conditions. 2. Ylides can be sensitive to air and moisture; prepare it fresh. 3. Consider using a more reactive ylide (e.g., a non-stabilized ylide if selectivity is not an issue) or a Horner-Wadsworth-Emmons reagent. |
| Low E/Z Selectivity | 1. Nature of the ylide. 2. Reaction conditions. | 1. Stabilized ylides generally favor the (E)-isomer. Non-stabilized ylides often give mixtures or favor the (Z)-isomer. 2. The presence of lithium salts can affect selectivity. Salt-free conditions may improve Z-selectivity with non-stabilized ylides. |
| Difficult Purification from Triphenylphosphine Oxide | 1. Similar polarity of the product and triphenylphosphine oxide. | 1. Optimize chromatography conditions (e.g., use a non-polar solvent system if the product is non-polar). 2. Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or pentane and filtering. 3. Use a water-soluble phosphine to facilitate byproduct removal by aqueous extraction. |
Catalyst (Base) Selection for Ylide Generation
| Base | Solvent | Suitable for Ylides | Notes |
| n-Butyllithium | THF, Diethyl Ether | Non-stabilized, Semi-stabilized | Very strong base, requires strictly anhydrous conditions and inert atmosphere. |
| NaH | THF, DMF | Stabilized, Semi-stabilized | Strong base, easier to handle than n-BuLi. |
| K₂CO₃ | DCM, Acetonitrile | Stabilized | Mild base, suitable for ylides with strongly electron-withdrawing groups. |
| NaOMe/EtOH | Methanol/Ethanol | Stabilized | Convenient for in situ generation of some ylides. |
Knoevenagel Condensation
This condensation reaction is highly effective for forming a new C=C bond at the aldehyde position with active methylene compounds.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base.
-
Common catalysts include piperidine, pyridine, or ammonium acetate.
-
The reaction mixture is typically heated to reflux for several hours, with removal of water using a Dean-Stark apparatus if necessary.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
Troubleshooting Common Issues in Knoevenagel Condensations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Insufficiently active catalyst. 2. Reversibility of the reaction. 3. Low reaction temperature. | 1. Use a more effective catalyst (e.g., piperidine is often more active than pyridine). 2. Remove water as it forms using a Dean-Stark trap to drive the equilibrium towards the product. 3. Increase the reaction temperature. |
| Side Product Formation | 1. Michael addition of the active methylene compound to the product. 2. Polymerization of the starting material or product. | 1. Use a 1:1 stoichiometry of reactants. 2. Avoid excessively high temperatures or prolonged reaction times. |
| Product Crystallizes in the Reaction Mixture | 1. Low solubility of the product in the reaction solvent. | 1. Add more solvent or switch to a solvent in which the product is more soluble at the reaction temperature. |
Catalyst Selection for Knoevenagel Condensation
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Notes |
| Piperidine | 5-10 mol% | Ethanol, Toluene | 25 - 110 | Highly effective, commonly used. |
| Pyridine | 10-20 mol% | Ethanol, Toluene | 80 - 110 | Milder than piperidine. |
| Ammonium Acetate | 10-20 mol% | Acetic Acid, Toluene | 80 - 140 | Often used in combination with acetic acid. |
| Basic Alumina | Stoichiometric | Toluene | 80 - 110 | Heterogeneous catalyst, allows for easier workup. |
Selective Hydrogenation
The selective hydrogenation of this compound can target either the C=C double bond to yield the saturated aldehyde-ester, or the aldehyde group to produce the allylic alcohol-ester.
Experimental Protocol: General Procedure for Selective Hydrogenation
-
In a high-pressure reactor, dissolve this compound in a suitable solvent (e.g., ethanol, hexane, ethyl acetate).
-
Add the heterogeneous catalyst (e.g., Pd/C for C=C hydrogenation, or a modified Pt or Ru catalyst for C=O hydrogenation).
-
Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the required time, monitoring hydrogen uptake.
-
After the reaction, cool the reactor, carefully release the pressure, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Troubleshooting Common Issues in Selective Hydrogenation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Selectivity (Over-reduction) | 1. Catalyst is too active. 2. High hydrogen pressure or temperature. | 1. For C=O hydrogenation, use a less active catalyst for C=C bonds (e.g., modified Pt or Ru). For C=C hydrogenation, ensure the reaction is stopped once the starting material is consumed. 2. Optimize reaction conditions by lowering the hydrogen pressure and/or temperature. |
| Catalyst Deactivation | 1. Poisoning by impurities in the substrate or solvent. 2. Sintering of the metal particles at high temperatures. 3. Leaching of the metal from the support. | 1. Purify the substrate and use high-purity solvents. 2. Operate at the lowest effective temperature. 3. Choose a more robust catalyst support. |
| Incomplete Conversion | 1. Insufficient catalyst loading or activity. 2. Low hydrogen pressure or temperature. | 1. Increase the catalyst loading or use a more active catalyst. 2. Increase the hydrogen pressure and/or temperature. |
Catalyst Selection for Selective Hydrogenation of α,β-Unsaturated Aldehydes
| Target Bond | Catalyst | Support | Typical Conditions | Selectivity Notes |
| C=C | Pd | Carbon, Al₂O₃ | Low H₂ pressure (1-5 atm), Room Temp. | Generally high selectivity for C=C hydrogenation. |
| C=O | Pt, Ru, Rh | Carbon, TiO₂, SiO₂ | Higher H₂ pressure (10-50 atm), 25-100 °C | Often requires promoters (e.g., Sn, Fe) to enhance selectivity for the unsaturated alcohol. |
| C=O | Ir, Os | Carbon, TiO₂ | Moderate to high H₂ pressure | Can show good selectivity for C=O hydrogenation. |
Visualizations
General Experimental Workflow
Caption: A generalized workflow for a typical chemical reaction involving this compound.
Catalyst Selection Logic
Caption: A decision tree for initial catalyst selection based on the desired chemical transformation.
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting experiments that result in low product yields.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Formylbut-2-enyl Acetate and 3-Formylbut-2-enyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted reactivity of two isomeric compounds: 2-Formylbut-2-enyl acetate and 3-Formylbut-2-enyl acetate. While 3-Formylbut-2-enyl acetate is a known chemical entity, often utilized as an intermediate in vitamin A synthesis, information regarding this compound is scarce in scientific literature, suggesting it may be a less stable or less commonly synthesized isomer.[1] This comparison is therefore primarily based on a theoretical analysis of their chemical structures and the established principles of organic reactivity.
Structural and Physicochemical Properties
A fundamental difference in the arrangement of functional groups in these two isomers leads to significant predicted differences in their reactivity. 3-Formylbut-2-enyl acetate is an α,β-unsaturated aldehyde, where the carbon-carbon double bond is conjugated with the carbonyl group of the aldehyde. In contrast, this compound would be classified as a β,γ-unsaturated aldehyde, with the double bond and aldehyde functionalities being isolated from each other.
| Property | This compound (Predicted) | 3-Formylbut-2-enyl acetate |
| Systematic Name | (2-Methyl-4-oxobut-2-enyl) acetate | (3-Methyl-4-oxobut-2-enyl) acetate |
| CAS Number | Not available | 14918-80-0[2][3] |
| Molecular Formula | C₇H₁₀O₃ | C₇H₁₀O₃[2][3] |
| Molecular Weight | 142.15 g/mol | 142.15 g/mol [2][3] |
| Key Structural Feature | β,γ-Unsaturated Aldehyde | α,β-Unsaturated Aldehyde |
| Predicted Stability | Potentially less stable due to lack of conjugation | More stable due to conjugation |
Reactivity Comparison
| Reaction Type | This compound (Predicted Reactivity) | 3-Formylbut-2-enyl acetate (Predicted Reactivity) |
| Nucleophilic Addition to Carbonyl | Standard aldehyde reactivity. Susceptible to attack by strong nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols. | Can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-conjugate addition. The reaction pathway is dependent on the nature of the nucleophile. "Hard" nucleophiles favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition. |
| Reactions at the C=C Double Bond | Typical alkene reactivity. Can undergo electrophilic additions (e.g., with halogens, hydrogen halides). | The double bond is electron-deficient and less susceptible to electrophilic attack. It readily participates in nucleophilic conjugate additions. It can also act as a dienophile in Diels-Alder reactions. |
| Enolate Formation | Can form an enolate at the α-carbon, but this enolate is not part of a conjugated system. | Can form a more stable, extended enolate, which can react at either the α-carbon or the γ-carbon. |
| Hydrolysis of Acetate | Susceptible to both acidic and basic hydrolysis to yield the corresponding alcohol. | Similar susceptibility to hydrolysis of the acetate group. |
Proposed Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, a series of comparative experiments could be designed. The following are hypothetical protocols:
Experiment 1: Reaction with a "Soft" Nucleophile (e.g., Diethyl Malonate)
Objective: To compare the propensity for conjugate addition.
Protocol:
-
Dissolve equimolar amounts of this compound and 3-Formylbut-2-enyl acetate in separate flasks containing a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak base (e.g., sodium ethoxide) to each flask.
-
Add an equimolar amount of diethyl malonate to each flask.
-
Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Isolate and characterize the products.
Expected Outcome: 3-Formylbut-2-enyl acetate is expected to undergo a Michael addition to yield the 1,4-adduct. This compound is not expected to react under these conditions, or may undergo a much slower reaction at the aldehyde carbonyl.
Experiment 2: Reaction with a "Hard" Nucleophile (e.g., Methylmagnesium Bromide)
Objective: To compare the regioselectivity of nucleophilic attack.
Protocol:
-
Dissolve equimolar amounts of this compound and 3-Formylbut-2-enyl acetate in separate flasks containing an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Cool the solutions to 0°C.
-
Slowly add one equivalent of methylmagnesium bromide to each flask.
-
Quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the products and analyze by NMR spectroscopy and mass spectrometry.
Expected Outcome: this compound is expected to yield the product of 1,2-addition to the aldehyde. 3-Formylbut-2-enyl acetate may yield a mixture of the 1,2-addition product and the 1,4-addition product, with the 1,2-adduct likely being the major product with a hard nucleophile like a Grignard reagent.
Visualizing Reactivity Differences
The following diagrams illustrate the key structural and reactivity differences between the two isomers.
Caption: Structural and Reactivity Comparison.
Caption: Predicted Nucleophilic Addition Pathways.
References
A Comparative Guide to Butenyl Acetate Isomers in Synthetic Applications
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate isomers is a critical decision that can significantly impact reaction outcomes, product purity, and overall efficiency. This guide provides a comparative analysis of three key butenyl acetate isomers: (E)-2-buten-1-yl acetate (crotyl acetate), 3-buten-1-yl acetate, and 1-buten-2-yl acetate. We present a summary of their physicochemical properties, detailed experimental protocols for their synthesis via Fischer-Speier esterification, and a discussion of their synthetic utility.
Physicochemical Properties
The position of the double bond within the butenyl group profoundly influences the physical properties of the corresponding acetate esters. These differences, summarized in the table below, are crucial for designing purification strategies and predicting reactivity.
| Property | (E)-2-Buten-1-yl Acetate (Crotyl Acetate) | 3-Buten-1-yl Acetate | 1-Buten-2-yl Acetate |
| CAS Number | 628-08-0[1] | 1576-84-7[2] | 10500-08-0 |
| Molecular Formula | C₆H₁₀O₂[3] | C₆H₁₀O₂ | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 114.14[3] | 114.14 | 114.14 |
| Boiling Point (°C) | 128-130[3] | ~125 (estimated)[4] | 119.6 |
| Density (g/cm³) | 0.919[3] | Not available | 0.906 |
| Refractive Index | 1.4200[3] | Not available | 1.409 |
Synthesis of Butenyl Acetate Isomers
The most common and straightforward method for synthesizing butenyl acetate isomers is the Fischer-Speier esterification of the corresponding butenol with acetic acid, using a strong acid catalyst.[5] This reversible reaction can be driven to completion by using an excess of one of the reactants or by removing water as it is formed.[5]
Below are generalized experimental protocols for the synthesis of each isomer, based on the principles of Fischer esterification.
General Experimental Workflow for Fischer-Speier Esterification
Experimental Protocol: Synthesis of (E)-2-Buten-1-yl Acetate (Crotyl Acetate)
Materials:
-
(E)-2-Buten-1-ol (crotyl alcohol)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (E)-2-buten-1-ol and a 1.5 to 2-fold molar excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the flask while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure (E)-2-buten-1-yl acetate. The expected yield is typically in the range of 70-85%.
Experimental Protocol: Synthesis of 3-Buten-1-yl Acetate
Materials:
-
3-Buten-1-ol
-
Acetic anhydride
-
Pyridine or another suitable base
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-buten-1-ol in an excess of pyridine or another suitable base.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ester by distillation.
Experimental Protocol: Synthesis of 1-Buten-2-yl Acetate
Materials:
-
1-Buten-2-ol
-
Acetyl chloride
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-buten-2-ol and a non-nucleophilic base in anhydrous diethyl ether in a flask under an inert atmosphere.
-
Cool the solution in an ice bath and add acetyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for 1-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be further purified by distillation.
Comparative Synthesis Analysis
The choice of synthetic route and reaction conditions can influence the yield and purity of the desired butenyl acetate isomer.
For the synthesis of the primary acetate, (E)-2-buten-1-yl acetate, the Fischer-Speier esterification with an excess of acetic acid and an acid catalyst is a cost-effective and efficient method. The synthesis of 3-buten-1-yl acetate, also a primary acetate, can be achieved similarly, although the use of acetic anhydride with a base is a common alternative to drive the reaction to completion. The synthesis of the secondary acetate, 1-buten-2-yl acetate, often benefits from the use of a more reactive acylating agent like acetyl chloride to overcome the slightly increased steric hindrance around the secondary alcohol.
The purification of these isomers by fractional distillation is generally effective due to their differing boiling points. Gas chromatography is a valuable analytical technique for assessing the purity of the final products and for monitoring the progress of the reactions.
References
Navigating Structural Elucidation: A Comparative Guide to Validating Small Organic Molecules
While a specific crystallographic study for "2-Formylbut-2-enyl acetate" is not publicly available, this guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of novel small organic molecules. This document serves as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. X-ray crystallography has long been considered the "gold standard" for providing unambiguous structural proof. However, a multi-faceted approach utilizing complementary techniques is often the most robust strategy. This guide compares the principles, data outputs, and workflows of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of validating a small organic molecule like this compound.
Method Comparison: A Head-to-Head Analysis
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. Below is a comparative overview of the primary methods.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of nuclei. | High-precision mass-to-charge ratio, elemental composition, and fragmentation patterns for structural inference. |
| Sample Requirements | A well-ordered single crystal of sufficient size and quality. | Soluble sample in a suitable deuterated solvent. | A very small amount of sample, often in solution or as a solid. |
| Strengths | Provides an unambiguous and complete 3D structure.[1][2] | Excellent for determining the constitution and configuration of molecules in solution; non-destructive. | Extremely sensitive, allowing for the analysis of minute quantities; provides accurate molecular weight. |
| Limitations | Crystal growth can be a significant bottleneck; the determined structure is of the solid state, which may differ from the solution conformation.[1][2] | Does not directly provide bond lengths or angles; interpretation of complex spectra can be challenging. | Does not provide information on stereochemistry; fragmentation patterns can be complex and may require reference spectra. |
| Typical Throughput | Can range from hours to days, depending on crystal quality and complexity. | Typically minutes to hours per experiment. | Very rapid, often on the order of minutes. |
Hypothetical Data for this compound
To illustrate the type of data obtained from each technique, the following table presents hypothetical, yet expected, results for the structural validation of this compound.
| Technique | Parameter | Expected Result for this compound |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95° | |
| Key Bond Lengths | C=O (formyl): ~1.21 Å, C=O (ester): ~1.20 Å, C=C: ~1.34 Å | |
| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm (s, 1H, -CHO), ~6.8 ppm (q, 1H, =CH-), ~4.6 ppm (d, 2H, -CH₂-O), ~2.1 ppm (s, 3H, -O-C(=O)-CH₃), ~1.8 ppm (d, 3H, =C-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~195 ppm (-CHO), ~170 ppm (-C=O, ester), ~140 ppm (=CH-), ~130 ppm (=C(CH₃)-), ~65 ppm (-CH₂-O), ~21 ppm (-O-C(=O)-CH₃), ~15 ppm (=C-CH₃) |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 142.06 |
| Key Fragments | m/z = 99 [M-CH₃CO]⁺, m/z = 82 [M-CH₃COOH]⁺, m/z = 43 [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each of the discussed techniques.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of the compound is grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C spectra are acquired. Further 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the sample solution is injected into the GC, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Analysis: The resulting mass spectrum for each separated component is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural identification.
Visualizing the Workflow and Logic
To better illustrate the processes and their interrelationships, the following diagrams are provided.
Caption: Workflow for structural validation by X-ray crystallography.
Caption: Interrelation of techniques for structural validation.
References
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of (E)-3-Formylbut-2-enyl acetate and Its Precursors
A detailed spectroscopic comparison of (E)-3-Formylbut-2-enyl acetate with its key precursors, crotonaldehyde and acetic anhydride, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a side-by-side analysis of their nuclear magnetic resonance (NMR) and infrared (IR) spectra, supported by experimental protocols and structural data.
Executive Summary
(E)-3-Formylbut-2-enyl acetate, a molecule of interest in organic synthesis, is structurally derived from the reaction of crotonaldehyde and acetic anhydride. The distinct spectroscopic signatures of the product and its precursors allow for clear differentiation and characterization. This guide presents a comprehensive analysis of their respective ¹H NMR, ¹³C NMR, and FTIR spectra, highlighting the key shifts and absorption bands that define their molecular architecture. Mass spectrometry data further corroborates the identity of (E)-3-Formylbut-2-enyl acetate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (E)-3-Formylbut-2-enyl acetate and its precursors, crotonaldehyde and acetic anhydride.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Proton | Chemical Shift (ppm) |
| (E)-3-Formylbut-2-enyl acetate | -CH= | Data not available |
| -CH₂- | Data not available | |
| -C(O)CH₃ | Data not available | |
| -CHO | Data not available | |
| Crotonaldehyde | =CH-CHO | 6.85 |
| =CH-CH₃ | 6.13 | |
| -CHO | 9.51 | |
| -CH₃ | 2.19 | |
| Acetic Anhydride | -CH₃ | 2.22 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Carbon | Chemical Shift (ppm) |
| (E)-3-Formylbut-2-enyl acetate | C=O (ester) | Data not available |
| C=O (aldehyde) | Data not available | |
| C=C | Data not available | |
| -CH₂- | Data not available | |
| -C(O)CH₃ | Data not available | |
| Crotonaldehyde | C=O | 193.8 |
| =CH-CHO | 158.7 | |
| =CH-CH₃ | 132.8 | |
| -CH₃ | 18.4 | |
| Acetic Anhydride | C=O | 166.7 |
| -CH₃ | 22.2 |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| (E)-3-Formylbut-2-enyl acetate | C=O (ester) | Data not available |
| C=O (aldehyde) | Data not available | |
| C=C | Data not available | |
| C-O | Data not available | |
| Crotonaldehyde | C=O (aldehyde) | ~1690 |
| C=C | ~1640 | |
| C-H (aldehyde) | ~2730, ~2820 | |
| Acetic Anhydride | C=O (anhydride) | ~1820, ~1750 |
| C-O | ~1125 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| (E)-3-Formylbut-2-enyl acetate | C₇H₁₀O₃ | 142.15 | 142 (M+), 100, 82, 54, 43 |
| Crotonaldehyde | C₄H₆O | 70.09 | 70 (M+), 41, 39 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 102 (M+), 60, 43 |
Experimental Protocols
Synthesis of (E)-3-Formylbut-2-enyl acetate
A plausible synthetic route to (E)-3-Formylbut-2-enyl acetate involves the acetylation of the hydroxyl group of 4-hydroxy-2-butenal (a tautomer of crotonaldehyde) using acetic anhydride, typically in the presence of a base catalyst.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of the compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Liquid samples are typically analyzed as a thin film between NaCl or KBr plates.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of the compound.
Visualization of Structures and Synthetic Pathway
The following diagrams illustrate the chemical structures of the compounds and a proposed synthetic pathway.
Caption: Chemical structures of the precursors and the final product.
Caption: Proposed synthetic pathway for (E)-3-Formylbut-2-enyl acetate.
Discussion
The spectroscopic data clearly distinguishes (E)-3-Formylbut-2-enyl acetate from its precursors. The ¹H NMR spectrum of crotonaldehyde shows characteristic signals for the aldehydic proton, vinyl protons, and the methyl group. Acetic anhydride exhibits a single peak for the equivalent methyl protons. While the experimental NMR spectra for (E)-3-Formylbut-2-enyl acetate were not available, the formation of the ester would result in the appearance of a new singlet for the acetyl methyl group and shifts in the signals corresponding to the butenyl fragment.
The FTIR spectra are also highly informative. Crotonaldehyde displays strong carbonyl and C=C stretching bands. Acetic anhydride is characterized by two distinct carbonyl stretching bands, a hallmark of anhydrides. The formation of (E)-3-Formylbut-2-enyl acetate would be confirmed by the appearance of a new ester carbonyl band and the retention of the aldehyde carbonyl and C=C stretching vibrations, albeit with potential shifts in their positions.
The mass spectrum of (E)-3-Formylbut-2-enyl acetate confirms its molecular weight and provides a fragmentation pattern consistent with its structure, including a prominent peak at m/z 43 corresponding to the acetyl group.
Comparative Analysis of the Predicted Biological Activity of 2-Formylbut-2-enyl acetate
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the predicted biological activity of "2-Formylbut-2-enyl acetate," a member of the α,β-unsaturated aldehyde chemical class. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally similar and well-characterized α,β-unsaturated aldehydes, namely cinnamaldehyde and citral. These compounds serve as valuable surrogates to forecast the potential antimicrobial and antifungal efficacy of "this compound."
The information presented herein, including detailed experimental protocols and comparative data, is intended to guide future research and screening efforts for "this compound" and its analogs.
Predicted Biological Activities and Comparative Compounds
"this compound" possesses an α,β-unsaturated aldehyde moiety, a structural feature known to be associated with antimicrobial and antifungal properties. This reactivity is attributed to the Michael addition reaction, where the electrophilic β-carbon of the aldehyde can react with nucleophilic residues in microbial proteins and enzymes, leading to cellular dysfunction and death.
For a robust comparative analysis, two well-studied α,β-unsaturated aldehydes, cinnamaldehyde and citral, have been selected as benchmarks.
-
Cinnamaldehyde: A major component of cinnamon oil, it exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1][2] Its mechanism of action involves the inhibition of cell wall biosynthesis, disruption of membrane integrity, and inhibition of ATPases.[2]
-
Citral: A key component of lemongrass oil, it is a mixture of two geometric isomers, geranial and neral. Citral demonstrates significant antifungal activity, particularly against Candida species.[3][4][5] Its proposed mechanisms include disruption of the cell membrane and inhibition of key cellular processes.[3]
Quantitative Comparison of Antimicrobial and Antifungal Activities
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cinnamaldehyde and citral against a range of clinically relevant microorganisms. These values provide a quantitative basis for predicting the potential efficacy of "this compound."
Table 1: Antibacterial Activity of Cinnamaldehyde and Citral (MIC in µg/mL)
| Bacterial Species | Cinnamaldehyde MIC (µg/mL) | Citral MIC (µg/mL) | Reference |
| Escherichia coli | 780 - 3120 | Not widely reported for antibacterial | [6] |
| Staphylococcus aureus | ≥ 200 | Not widely reported for antibacterial | [7] |
| Streptococcus mutans | 1000 | Not reported | [8] |
Table 2: Antifungal Activity of Cinnamaldehyde and Citral (MIC in µg/mL)
| Fungal Species | Cinnamaldehyde MIC (µg/mL) | Citral MIC (µg/mL) | Reference |
| Candida albicans | 100 - 450 | 64 - 512 | [3][9][10] |
| Candida tropicalis | 100 - 450 | Not widely reported | [9] |
| Candida glabrata | 100 - 450 | Not widely reported | [9] |
| Candida krusei | 100 - 450 | Not widely reported | [9] |
| Dermatophytes | 18.8 - 37.5 | Not reported | [9] |
| Aspergillus spp. | 75 - 150 | Not reported | [9] |
Experimental Protocols
To facilitate the biological activity screening of "this compound," detailed protocols for key assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[11][12][13][14]
Materials:
-
96-well microtiter plates
-
Test compound ("this compound")
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Microbial culture (bacterial or fungal)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound and the positive control in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compounds.
-
Controls: Include a growth control (inoculum in broth only) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida species) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Workflow for Broth Microdilution Assay
Crystal Violet Biofilm Assay
This assay is used to quantify the ability of a compound to inhibit biofilm formation or to disrupt pre-formed biofilms.[15][16][17]
Materials:
-
96-well flat-bottom microtiter plates
-
Test compound
-
Microbial culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inhibition Assay: Add 100 µL of microbial culture and 100 µL of the test compound at various concentrations to the wells.
-
Disruption Assay: Grow biofilms for 24-48 hours, then remove the medium and add 200 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove planktonic (non-adherent) cells.
-
Fixation: Air-dry the plate or heat-fix at 60°C for 1 hour.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm.
Workflow for Crystal Violet Biofilm Assay
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound on mammalian cell lines.[18][19][20][21][22]
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Workflow for MTT Cytotoxicity Assay
Conclusion
While direct experimental data for "this compound" is currently lacking, its structural similarity to cinnamaldehyde and citral strongly suggests potential antimicrobial and antifungal properties. The provided comparative data and detailed experimental protocols offer a solid foundation for initiating a comprehensive biological activity screening of this compound. Researchers are encouraged to perform the described assays to elucidate the specific activity spectrum and potency of "this compound," which will be crucial for any further drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 8. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Candida albicans effectiveness of citral and investigation of mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 15. Crystal violet assay [bio-protocol.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. static.igem.org [static.igem.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Molecular Biocompatibility Assessment of PETG Aligners After Processing by Laser or Milling [mdpi.com]
- 22. youtube.com [youtube.com]
A comparative analysis of the stereoselective organocatalytic dimerization of 2-formylbut-2-enyl acetate and the related succinaldehyde reveals nuanced differences in reaction pathways and outcomes. This guide delves into the experimental data and methodologies that underpin these transformations, offering valuable insights for researchers in synthetic chemistry and drug development.
The strategic use of small organic molecules to catalyze stereoselective reactions has revolutionized the synthesis of complex chiral molecules. This guide provides a comparative overview of the organocatalytic dimerization of two structurally related C4 aldehydes: this compound (also known as (E)-4-acetoxycrotonaldehyde) and succinaldehyde. While both undergo formal [4+2] cycloaddition reactions catalyzed by L-proline, the subtle differences in their structure lead to distinct reaction products and stereochemical outcomes. This comparison serves to illuminate the factors governing stereoselectivity in these powerful synthetic transformations.
Executive Summary of Comparative Data
| Parameter | This compound Dimerization | Succinaldehyde Dimerization |
| Reaction Type | Formal [4+2] Cycloaddition | Aldol Condensation Cascade |
| Catalyst | L-proline / Triethylamine | L-proline |
| Key Product | Dihydropyran derivative | Bicyclic enal |
| Diastereoselectivity | >95:5 dr | Not explicitly reported, but a single diastereomer is implied after purification |
| Enantioselectivity | 98% ee | 99:1 er |
| Yield | 70% | 50% |
Reaction Pathways and Stereochemical Control
The dimerization of this compound and succinaldehyde, while both catalyzed by the versatile organocatalyst L-proline, proceed through distinct mechanistic pathways, a factor that directly influences the stereochemical complexity of their respective products.
Figure 1. Comparative reaction pathways for the organocatalytic dimerization of this compound and succinaldehyde.
In-Depth Experimental Comparison
A detailed examination of the experimental protocols highlights the practical differences in achieving high stereoselectivity for these two substrates.
Stereoselective Dimerization of this compound
The asymmetric formal [4+2] cycloaddition of this compound serves as a key step in the total synthesis of (+)-palitantin. This reaction demonstrates a high level of stereocontrol, affording the dihydropyran product in excellent enantiomeric excess.
Experimental Protocol:
To a solution of (E)-4-acetoxycrotonaldehyde (1.0 mmol) in chloroform (2.0 mL) is added L-proline (0.2 mmol) and triethylamine (0.5 mmol). The reaction mixture is stirred at room temperature for 48 hours. The crude product is then purified by silica gel column chromatography to afford the desired dihydropyran.[1]
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| L-proline / Et3N | CHCl3 | RT | 48 | 70 | >95:5 | 98% |
Table 1. Reaction conditions and stereochemical outcome for the dimerization of this compound.[1]
Stereoselective Dimerization of Succinaldehyde
The organocatalytic dimerization of succinaldehyde provides a rapid and efficient route to a versatile bicyclic enal intermediate, which has been utilized in the synthesis of prostaglandins. The reaction proceeds with high enantioselectivity, controlled by the chiral amine catalyst.
Experimental Protocol:
To a solution of freshly prepared succinaldehyde (1.0 mmol) in dimethyl sulfoxide (2.0 mL) is added L-proline (0.1 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| L-proline | DMSO | RT | 2 | 50 | 99:1 |
Table 2. Reaction conditions and stereochemical outcome for the dimerization of succinaldehyde.
Mechanistic Discussion and Comparison
The stereochemical outcomes of these reactions are dictated by the transition states of the key bond-forming steps.
Figure 2. Simplified transition state models illustrating the origin of stereoselectivity.
In the dimerization of this compound, the stereochemistry is set during the intermolecular [4+2] cycloaddition. The L-proline-derived dienamine reacts with a second molecule of the aldehyde acting as the dienophile. The high diastereoselectivity and enantioselectivity arise from a well-organized transition state where the substituents on both the diene and dienophile adopt a conformation that minimizes steric interactions, leading to the preferential formation of one enantiomer.[1]
For succinaldehyde, the reaction is initiated by an intermolecular aldol addition of the L-proline enamine of one molecule of succinaldehyde to the aldehyde of a second molecule. This is followed by an intramolecular cyclization and dehydration cascade. The stereocenter is established in the initial aldol addition step, with the facial selectivity controlled by the chiral catalyst.
Conclusion
The comparative analysis of the organocatalytic dimerization of this compound and succinaldehyde underscores the versatility of L-proline as a catalyst for complex, stereoselective transformations. While both reactions leverage enamine catalysis, the distinct functionalities of the starting materials direct the reactions through different pathways—a formal [4+2] cycloaddition versus an aldol condensation cascade—resulting in unique and stereochemically rich products. Understanding these nuances is critical for the rational design of synthetic routes toward complex target molecules in academic and industrial research. The provided experimental data and protocols serve as a valuable resource for chemists seeking to employ these powerful reactions in their own synthetic endeavors.
References
Kinetic Profile of 2-Formylbut-2-enyl acetate: A Comparative Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Formylbut-2-enyl acetate, a bifunctional molecule featuring both an α,β-unsaturated aldehyde and an allylic acetate moiety. Due to the limited direct kinetic data available for this specific compound, this guide leverages kinetic data from structurally similar molecules to predict and compare its reactivity. The primary reactions discussed are the Michael addition at the α,β-unsaturated system and nucleophilic substitution at the allylic position.
Comparative Kinetic Data
The reactivity of this compound is dictated by its two primary functional groups. The α,β-unsaturated aldehyde is susceptible to Michael addition, while the allylic acetate can undergo nucleophilic substitution. To provide a quantitative comparison, the following tables summarize kinetic data for relevant model compounds.
Table 1: Second-Order Rate Constants (k₂) for Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
| α,β-Unsaturated Carbonyl | Nucleophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
| Acrolein | N-Acetylcysteine | 186 | pH 7.4, 25 °C | [1][2] |
| Crotonaldehyde | N-Acetylcysteine | 1.59 | pH 7.4, 25 °C | [2] |
| Methylvinyl Ketone | Glutathione | 1.59 | Not Specified | [2] |
| Cyclopent-1-en-2-one | N-Acetylcysteine | Not Specified | Not Specified | [1] |
| Cyclohex-1-en-2-one | N-Acetylcysteine | Not Specified | Not Specified | [1] |
Note: The reactivity of this compound in Michael additions is anticipated to be comparable to that of crotonaldehyde, potentially influenced by the electronic effects of the distal acetate group.
Table 2: Kinetic Data for Reactions of Allylic and Vinyl Acetates
| Substrate | Reagent | Rate Constant | Conditions | Reaction Type |
| Allyl Acetate | Ruthenium Trichloride (catalyst) | Reaction proceeds efficiently | 70 °C, 24-48 h | Nucleophilic Allylation of Aldehydes[3] |
| Vinyl Acetate | OH radical | 2.3 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | Gas phase, Room Temp. | Radical Addition |
Note: The allylic acetate functionality in this compound is expected to undergo nucleophilic substitution, similar to other allylic acetates. The rate would be dependent on the nucleophile and reaction conditions.
Reaction Pathways and Mechanisms
The principal reaction pathways for this compound are Michael addition and nucleophilic substitution. The interplay between these pathways will be influenced by the nature of the nucleophile and the reaction conditions.
Caption: General reaction pathways for this compound.
Soft nucleophiles, such as thiols, are expected to favor Michael addition to the electron-deficient β-carbon of the α,β-unsaturated aldehyde. Harder nucleophiles, or reactions under catalytic conditions, may favor nucleophilic substitution at the allylic carbon, displacing the acetate leaving group.
Experimental Protocols
To elucidate the specific kinetics of this compound reactions, the following experimental methodologies are recommended.
Protocol 1: Kinetic Analysis of Michael Addition via UV-Vis Spectroscopy
This protocol is suitable for monitoring the reaction of this compound with a thiol, such as N-acetylcysteine. The disappearance of the α,β-unsaturated aldehyde chromophore can be monitored over time.
Materials:
-
This compound
-
N-acetylcysteine
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and N-acetylcysteine in the phosphate buffer.
-
Equilibrate the spectrophotometer and the stock solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the buffer and the N-acetylcysteine solution.
-
Initiate the reaction by adding a small volume of the this compound stock solution and mix quickly.
-
Immediately begin recording the absorbance at the λmax of the α,β-unsaturated aldehyde (determined by a prior scan) at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile (in excess).
Protocol 2: Kinetic Analysis of Fast Reactions using Stopped-Flow Spectroscopy
For reactions with half-lives in the millisecond to second range, a stopped-flow apparatus is necessary for rapid mixing and data acquisition.[4][5][6][7]
Apparatus:
-
Stopped-flow instrument coupled with a UV-Vis or fluorescence detector.[4][6]
-
Syringes for reactant solutions.
Procedure:
-
Load the reactant solutions (e.g., this compound and the nucleophile) into separate syringes of the stopped-flow instrument.[4]
-
The instrument rapidly injects and mixes the reactants in a mixing chamber.[4][6]
-
The reaction mixture flows into an observation cell where the change in absorbance or fluorescence is monitored as a function of time.[4]
-
The flow is abruptly stopped, and data acquisition is triggered.[5][8]
-
The resulting kinetic trace is analyzed to determine the rate constants.
Caption: Workflow for a stopped-flow kinetic experiment.
Conclusion
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate [organic-chemistry.org]
- 4. Stopped-flow - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biologic.net [biologic.net]
- 7. Stopped Flow FAQs [photophysics.com]
- 8. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
Purity Assessment of Synthesized "2-Formylbut-2-enyl acetate": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for the synthesized compound "2-Formylbut-2-enyl acetate." It is designed to assist researchers in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality and reliability of their research and development activities. This document outlines a common synthetic pathway, potential impurities, and detailed experimental protocols for purity determination using various analytical methods.
Synthesis and Potential Impurities
A plausible synthetic route to "this compound" involves the hydrolysis of an acetal precursor, "4,4-dimethoxy-3-methyl-2-butenyl acetate". This reaction is typically carried out under acidic conditions.
Alternative Synthetic Approach:
An alternative strategy for synthesizing α,β-unsaturated aldehydes like "this compound" is the oxidation of the corresponding allylic alcohol, in this case, "3-methyl-2-buten-1-ol acetate". This method, however, may introduce a different set of impurities.
A critical aspect of purity assessment is the identification of potential impurities that may arise during synthesis and purification. The choice of synthetic route directly influences the impurity profile of the final product.
Table 1: Comparison of Synthetic Routes and Potential Impurities
| Synthetic Route | Starting Material | Key Transformation | Potential Impurities |
| Route 1: Acetal Hydrolysis | 4,4-dimethoxy-3-methyl-2-butenyl acetate | Acid-catalyzed hydrolysis | Unreacted starting material, methanol, acetone, over-hydrolysis products. |
| Route 2: Oxidation of Allylic Alcohol | 3-methyl-2-buten-1-ol acetate | Oxidation | Unreacted starting material, over-oxidation to carboxylic acid, epoxide formation, byproducts from the oxidizing agent. |
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of "this compound."
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities with different boiling points and mass-to-charge ratios.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dilute the synthesized "this compound" in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation: Expected GC-MS Results
The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Table 2: Hypothetical GC-MS Purity Data
| Synthesis Route | Main Peak Retention Time (min) | Purity by Peak Area (%) | Impurity Retention Time(s) (min) | Impurity Peak Area(s) (%) |
| Route 1 | 12.5 | 98.5 | 8.2 (Methanol), 10.1 (Starting Material) | 0.5, 1.0 |
| Route 2 | 12.5 | 95.0 | 11.8 (Starting Alcohol), 14.2 (Carboxylic Acid) | 2.5, 2.5 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance UV detection and improve separation.
Experimental Protocol: HPLC Analysis (with DNPH Derivatization)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 360 nm.
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the synthesized product in acetonitrile.
-
Add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the solution and dilute with the mobile phase to a suitable concentration for injection.
-
Data Presentation: Expected HPLC Results
Purity is determined by comparing the peak area of the DNPH derivative of "this compound" to the total area of all peaks in the chromatogram.
Table 3: Hypothetical HPLC Purity Data
| Synthesis Route | Main Peak Retention Time (min) | Purity by Peak Area (%) | Impurity Retention Time(s) (min) | Impurity Peak Area(s) (%) |
| Route 1 | 15.2 | 99.1 | 11.5 (Starting Material Derivative) | 0.9 |
| Route 2 | 15.2 | 96.5 | 13.8 (Starting Alcohol Derivative), 18.1 (Carboxylic Acid Derivative) | 1.5, 2.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. The presence of characteristic signals and the absence of impurity peaks provide strong evidence of the compound's identity and purity.
Experimental Protocol: NMR Analysis
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Integration of the proton signals can be used to estimate the relative amounts of the main product and any proton-bearing impurities.
Data Presentation: Expected NMR Chemical Shifts
The purity can be qualitatively assessed by the absence of unexpected signals in the spectra. Quantitative NMR (qNMR) can be performed with an internal standard for precise purity determination.
Table 4: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -CHO | ~9.5 | s | 1H |
| =CH- | ~6.8 | t | 1H |
| -CH₂- | ~4.8 | d | 2H |
| -C(O)CH₃ | ~2.1 | s | 3H |
| =C-CH₃ | ~1.8 | s | 3H |
Visualizing the Workflow
To aid in understanding the overall process of purity assessment, the following diagrams illustrate the key steps involved.
Caption: Workflow for the synthesis and purity assessment of "this compound".
Caption: Decision tree for the purity assessment and purification process.
Conclusion
The purity of synthesized "this compound" is paramount for its application in research and development. This guide has provided a framework for comparing different synthetic routes and their associated impurity profiles. By employing a multi-technique approach encompassing GC-MS, HPLC, and NMR spectroscopy, researchers can confidently assess the purity of their synthesized material. The detailed experimental protocols and data presentation formats offered herein serve as a valuable resource for ensuring the quality and integrity of scientific investigations.
A Researcher's Guide to Investigating the Cross-Reactivity of 2-Formylbut-2-enyl acetate
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and immune reactions is a critical aspect of characterizing any new chemical entity. This guide provides a framework for assessing the cross-reactivity of "2-Formylbut-2-enyl acetate," a molecule belonging to the class of α,β-unsaturated aldehydes. Due to a lack of direct experimental data on this specific compound, this guide focuses on predicting its cross-reactivity based on the well-established reactivity of structurally similar molecules and outlines the necessary experimental protocols to generate definitive data.
Introduction to this compound and its Potential for Cross-Reactivity
"this compound" is an organic molecule characterized by two key functional groups: an α,β-unsaturated aldehyde and an acetate ester. The electrophilic nature of the α,β-unsaturated aldehyde moiety makes it susceptible to nucleophilic attack, particularly from biological macromolecules like proteins.[1][2][3][4] This reactivity is the primary driver for its potential to act as a hapten, a small molecule that can elicit an immune response after covalently binding to a larger carrier protein.[5][6][7][8]
The formation of these protein adducts, a process known as haptenation, is a key initiating event in eliciting an immune response, most notably allergic contact dermatitis (skin sensitization).[5][7] Therefore, assessing the cross-reactivity of "this compound" involves evaluating its potential to react with the same biological targets as other known chemical sensitizers, particularly other α,β-unsaturated aldehydes.
Comparison with Potential Cross-Reactive Alternatives
A direct comparison of "this compound" with other compounds is challenging without experimental data. However, based on its chemical structure, we can predict its reactivity relative to other well-characterized α,β-unsaturated aldehydes. The following table summarizes the predicted reactivity and known sensitizing potential of relevant analogues. The data for "this compound" is hypothetical and would need to be confirmed experimentally.
| Compound | Structure | Predicted Reactivity with Proteins | Known Skin Sensitization Potential |
| This compound | CC(=C/C=O)\COOC(=O)C | High (due to α,β-unsaturated aldehyde) | Unknown (Predicted to be a sensitizer) |
| Acrolein | C=CC=O | Very High[1][3] | Strong |
| Crotonaldehyde | CC=CC=O | High | Strong |
| 4-Hydroxy-2-nonenal (HNE) | CCCCC(O)C=CC=O | Moderate to High[1] | Moderate |
| Cinnamaldehyde | c1ccccc1C=CC=O | Moderate | Weak to Moderate |
Note: The reactivity and sensitization potential can be influenced by factors such as steric hindrance and the presence of other functional groups. The acetate group in "this compound" might influence its bioavailability and metabolism, which in turn could affect its overall sensitizing potency.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of "this compound," a series of validated in chemico and in vitro assays should be performed. These assays are designed to assess the key events in the adverse outcome pathway (AOP) for skin sensitization.
Direct Peptide Reactivity Assay (DPRA)
Principle: The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, two key nucleophilic amino acids in proteins. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC).
Methodology:
-
Prepare solutions of the test chemical ("this compound") and control substances in an appropriate solvent (e.g., acetonitrile).
-
Incubate the test chemical with synthetic peptides containing either a single cysteine or lysine residue at a specific molar ratio for a defined period (e.g., 24 hours) at room temperature.
-
Following incubation, quench the reaction and analyze the samples by HPLC with UV detection to determine the percentage of peptide depletion.
-
The mean cysteine and lysine depletion values are used to categorize the substance into reactivity classes (low, moderate, or high).
KeratinoSens™ Assay
Principle: The KeratinoSens™ assay is a cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway in human keratinocytes. This pathway is a key cellular defense mechanism against oxidative stress and electrophilic chemicals.
Methodology:
-
Culture the KeratinoSens™ cell line (HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element) in appropriate media.
-
Expose the cells to a range of concentrations of "this compound" for 48 hours.
-
After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the concentration at which the luciferase gene expression is induced by a factor of 1.5 compared to vehicle controls (EC1.5). A positive result indicates sensitization potential.
human Cell Line Activation Test (h-CLAT)
Principle: The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) following exposure to a test chemical. Upregulation of these markers is indicative of dendritic cell activation, a key event in the induction of an immune response.
Methodology:
-
Culture THP-1 cells in a suitable medium.
-
Expose the cells to various concentrations of "this compound" for 24 hours.
-
After incubation, stain the cells with fluorescently labeled antibodies specific for CD86 and CD54.
-
Analyze the expression of the cell surface markers using a flow cytometer.
-
A significant increase in the expression of CD86 and/or CD54 above a certain threshold indicates a positive response for sensitization.
Visualizing Molecular Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of protein haptenation by this compound.
Caption: Workflow for assessing the sensitization potential of a test chemical.
By following the outlined experimental protocols and leveraging the understanding of the reactivity of analogous α,β-unsaturated aldehydes, researchers can effectively characterize the cross-reactivity profile of "this compound." This systematic approach is essential for ensuring the safety and efficacy of new chemical entities in drug development and other scientific applications.
References
- 1. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]
- 2. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten - Wikipedia [en.wikipedia.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. The immune response against hapten-autologous protein conjugates in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Formylbut-2-enyl acetate: A Procedural Guide
For Immediate Reference: This document provides crucial safety and disposal protocols for 2-Formylbut-2-enyl acetate, compiled for laboratory and chemical handling professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds, such as butyl acetate and other unsaturated aldehydes and esters. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is presumed to be a flammable liquid and may pose health hazards upon exposure.
Key Operational and Disposal Plan
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]
2. Spill Management: In case of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[2]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material using non-sparking tools into a designated, labeled waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
3. Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste" and include the chemical name.
-
Do not mix with incompatible wastes, particularly strong oxidizing agents, strong acids, or strong bases.[2]
-
-
Storage:
-
Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.
-
Keep the container tightly closed and away from heat, sparks, and open flames.[2]
-
-
Final Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete characterization of the waste, including its composition and known hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Data for the target compound is estimated based on analogs where specific information is unavailable.
| Property | Value (for similar compounds) | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approximately 124 - 130 °C (255 - 266 °F) | |
| Flash Point | Approximately 31 °C (87.8 °F) | [1] |
| Density | Approximately 0.88 - 0.92 g/cm³ | |
| Hazards | Flammable liquid and vapor.[1][2] May cause drowsiness or dizziness.[2] Causes skin and eye irritation.[1] Harmful to aquatic life. | General SDS for analogous compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] | General SDS for analogous compounds |
Experimental Protocols
No experimental protocols were cited in the generation of this disposal guidance. The information is based on standard chemical safety and hazardous waste management practices as outlined in Safety Data Sheets for analogous compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Formylbut-2-enyl Acetate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of 2-Formylbut-2-enyl acetate (CAS No: 26586-02-7).
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C7H10O3[1] |
| Molecular Weight | 142.15 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 128 - 130 °C / 262.4 - 266 °F[3] |
| 52-55 °C @ 2 Torr[1] | |
| Flash Point | 31 °C / 87.8 °F[3] |
| Specific Gravity | 0.919 g/cm3 [3] |
| Vapor Pressure | 0.0586mmHg at 25°C[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
-
Eye and Face Protection : Wear chemical safety goggles and/or a face shield.[1][3][4][5]
-
Skin Protection :
-
Respiratory Protection : If working in a poorly ventilated area or if vapors/aerosols are generated, use a NIOSH-approved respirator.[4]
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6] No smoking.[3][4]
-
Take precautionary measures against static discharge.[3][4][6]
Storage:
-
Store in a well-ventilated place.[3]
-
Keep cool.[3]
-
Store locked up.[1]
-
It is light-sensitive, so protect from light.[3]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][3][5][6]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[3][4][6]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Get medical help.[1][6]
-
Fire : In case of fire, use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[3][4][6] Water mist may be used to cool closed containers.[3][6]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][3] Do not allow the product to enter drains.[4]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
